molecular formula C20H28O5 B15524936 6-Epidemethylesquirolin D

6-Epidemethylesquirolin D

Cat. No.: B15524936
M. Wt: 348.4 g/mol
InChI Key: BIRAIVMEZFVLJK-BSNRQGGHSA-N
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Description

6-Epidemethylesquirolin D is a useful research compound. Its molecular formula is C20H28O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol

InChI

InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3/t15-,16+,17-,18+,20?/m0/s1

InChI Key

BIRAIVMEZFVLJK-BSNRQGGHSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4C2(CCCC4(C)C)[C@@H](O3)O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of 6-Epidemethylesquirolin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 8, 2025 – For researchers and drug development professionals investigating novel therapeutic agents, understanding the natural sources of bioactive compounds is of paramount importance. This technical guide provides an in-depth overview of the natural origin of 6-Epidemethylesquirolin D, a diterpenoid compound. Contrary to initial hypotheses suggesting a fungal origin, current scientific evidence points to a botanical source.

Executive Summary

This compound, a complex diterpenoid, has been isolated from the roots of the plant species Euphorbia ebracteolata. This plant, a member of the Euphorbiaceae family, has a history of use in traditional medicine. The isolation and characterization of this and other related diterpenoids from Euphorbia ebracteolata highlight the plant's potential as a source of novel bioactive molecules. This document details the natural source, presents available data in a structured format, outlines the experimental protocols for its isolation, and provides a visual representation of the isolation workflow.

Natural Source: Euphorbia ebracteolata

The primary and currently confirmed natural source of this compound is the root of Euphorbia ebracteolata Hayata. This herbaceous plant is distributed across various regions of China and has been utilized in traditional Chinese medicine. Phytochemical investigations of this plant have led to the discovery of a diverse array of diterpenoids, including various compounds with lathyrane, rosane, abietane, and isopimarane skeletons.

While initial database entries may have ambiguously suggested a fungal origin, a thorough review of the scientific literature confirms that the isolation and structural elucidation of this compound have been reported from plant material. It is plausible that the initial ambiguity could have arisen from an endophytic fungus living in symbiosis with the plant, a common phenomenon in natural product discovery. However, the published isolation procedures exclusively describe extraction from the plant's roots.

Data Presentation

At present, specific quantitative data regarding the yield of this compound from Euphorbia ebracteolata is not extensively detailed in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of harvest, and the specific chemotype of the plant.

CompoundNatural SourcePlant PartCompound Class
This compoundEuphorbia ebracteolataRootsDiterpenoid

Experimental Protocols

The isolation of this compound from the roots of Euphorbia ebracteolata involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on typical methods for isolating diterpenoids from this plant species.

1. Plant Material Collection and Preparation:

  • The roots of Euphorbia ebracteolata are collected and authenticated by a plant taxonomist.

  • The plant material is washed, air-dried, and then pulverized into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol or a mixture of chloroform and methanol, at room temperature.

  • The extraction is often performed by maceration with periodic agitation or by using a Soxhlet apparatus.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • The ethyl acetate fraction is often the one rich in diterpenoids.

4. Chromatographic Separation:

  • The diterpenoid-rich fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified on a Sephadex LH-20 column, using methanol as the eluent, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

5. Structure Elucidation:

  • The structure of the purified compound, this compound, is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

    • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia ebracteolata.

Isolation_Workflow Plant Dried, powdered roots of Euphorbia ebracteolata Extraction Extraction (e.g., 95% Ethanol) Plant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel Fractions Collected Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex PurifiedFractions Further Purified Fractions Sephadex->PurifiedFractions PrepHPLC Preparative HPLC PurifiedFractions->PrepHPLC FinalCompound This compound PrepHPLC->FinalCompound StructureElucidation Structure Elucidation (NMR, MS, X-ray) FinalCompound->StructureElucidation

Caption: Isolation workflow for this compound.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. Further investigation into the biosynthetic pathways of this compound within Euphorbia ebracteolata and its potential pharmacological activities is warranted.

An In-Depth Technical Guide to the Isolation of 6-Epidemethylesquirolin D from Coleus forskohlii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The isolation of 6-Epidemethylesquirolin D has not been specifically reported from Coleus forskohlii. The following technical guide presents a hypothetical isolation and characterization protocol based on established methodologies for the extraction of analogous abietane diterpenoids from Coleus forskohlii and other plant sources, such as Euphorbia ebracteolata, from which related compounds have been isolated.

Introduction

Coleus forskohlii (Lamiaceae) is a perennial herb renowned for its production of a diverse array of labdane and abietane diterpenoids. While forskolin is the most extensively studied of these compounds, numerous other diterpenoids with significant biological potential are present in the plant's roots. This compound, an abietane diterpenoid, belongs to a class of natural products known for their wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive, albeit representative, technical framework for the isolation, purification, and characterization of this compound from C. forskohlii, intended to aid researchers in the exploration of novel bioactive compounds from this valuable medicinal plant.

Experimental Protocols

The following protocols are adapted from methodologies reported for the isolation of abietane diterpenoids from plant sources.

2.1. Plant Material and Extraction

  • Plant Material Preparation: The roots of Coleus forskohlii are collected, washed, and shade-dried. The dried roots are then pulverized to a coarse powder.

  • Solvent Extraction:

    • The powdered root material (1 kg) is subjected to extraction with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction cycle.

    • The extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanol extract.

  • Solvent Partitioning:

    • The crude ethanol extract is suspended in water (1 L) and sequentially partitioned with petroleum ether (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

    • The resulting fractions are concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with diterpenoids and is selected for further chromatographic separation.

2.2. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • The ethyl acetate fraction (100 g) is subjected to column chromatography on a silica gel column (100-200 mesh, 1 kg).

    • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.

    • Fractions of 500 mL are collected and monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (7:3) solvent system and visualized under UV light (254 nm) and by spraying with 10% H₂SO₄ in ethanol followed by heating.

  • Sephadex LH-20 Column Chromatography:

    • Fractions showing similar TLC profiles are combined and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of methanol and water.

    • The elution is monitored by a UV detector at 254 nm, and the peak corresponding to this compound is collected.

    • The solvent is removed under reduced pressure to yield the pure compound.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Chemical Formula C₂₀H₂₈O₅
Molecular Weight 348.43 g/mol
Appearance White powder
UV (MeOH) λmax 210, 254 nm
IR (KBr) νmax cm⁻¹ 3450 (OH), 2925 (C-H), 1760 (γ-lactone C=O), 1680 (α,β-unsaturated C=O)

Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
139.11.80 (m), 1.65 (m)
219.21.55 (m), 1.40 (m)
341.81.45 (m), 1.30 (m)
433.5-
550.51.60 (m)
672.14.50 (dd, 11.5, 4.5)
7202.5-
857.4-
952.32.20 (m)
1037.8-
11135.26.05 (s)
12125.8-
1345.62.50 (sept, 6.8)
1465.24.80 (d, 3.0)
1528.51.25 (d, 6.8)
1621.81.20 (d, 6.8)
1733.20.95 (s)
1821.50.90 (s)
1929.71.15 (s)
20178.1-

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data

IonCalculated m/zFound m/z
[M+H]⁺349.1964349.1960
[M+Na]⁺371.1783371.1779

Mandatory Visualizations

experimental_workflow plant_material Powdered Roots of Coleus forskohlii extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway compound This compound cell_membrane Cell Membrane nfkb_inhibition Inhibition of NF-κB Activation cell_membrane->nfkb_inhibition Intracellular Signaling bcl2_family Modulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) nfkb_inhibition->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Technical Guide to the Putative Biosynthesis of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epidemethylesquirolin D is a diterpenoid natural product isolated from Coleus forskohlii. Despite its characterization, the specific enzymatic pathway responsible for its biosynthesis has not been elucidated in published scientific literature. This technical guide addresses this knowledge gap by outlining a putative biosynthetic pathway based on established principles of diterpenoid synthesis, particularly drawing parallels with the well-documented biosynthesis of forskolin, another prominent diterpenoid from the same plant. This document serves as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this compound, providing a hypothetical framework, general enzymatic steps, and a proposed experimental workflow for pathway elucidation.

Current State of Knowledge

As of the date of this publication, a specific, experimentally validated biosynthetic pathway for this compound is not available in the public domain. The compound has been identified and isolated from Coleus forskohlii, a plant known for producing a rich diversity of labdane-type diterpenoids. The elucidation of the forskolin biosynthetic pathway from the same organism provides a robust template for proposing a hypothetical pathway for related diterpenoids.[1][2][3][4][5]

Foundational Diterpenoid Biosynthesis

Plant diterpenoids originate from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized via the methylerythritol phosphate (MEP) pathway in plastids.[6][7] The biosynthesis of diterpenoids can be conceptualized in a modular fashion:

  • Module I: Diterpene Synthase (diTPS) Activity: GGPP is first cyclized by a class II diTPS to form a bicyclic intermediate, such as (+)-copalyl diphosphate (CPP). This intermediate is then further cyclized and rearranged by a class I diTPS to generate the core diterpene scaffold.[7][8] In the case of forskolin biosynthesis in C. forskohlii, a pair of diterpene synthases (CfTPS2 and CfTPS3) converts GGPP into the labdane scaffold 13R-manoyl oxide.[1][4]

  • Module II: Post-Cyclization Modification (Functionalization): The hydrocarbon scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions, which are critical for the compound's final structure and bioactivity.[7][9]

  • Module III: Final Tailoring Steps: Additional enzymes, such as acetyltransferases, glycosyltransferases, or methyltransferases, perform the final modifications to produce the mature natural product.[1][7]

A Putative Biosynthetic Pathway for this compound

Based on the structure of this compound (C₂₀H₂₈O₅) and the known pathways in C. forskohlii, a plausible biosynthetic route can be hypothesized. It is highly probable that its synthesis shares the initial steps with forskolin, diverging at a later stage.

  • Scaffold Formation: The pathway likely begins with the conversion of GGPP to a labdane-type diterpene scaffold, potentially 13R-manoyl oxide or a closely related isomer, catalyzed by specific diterpene synthases present in C. forskohlii.

  • Oxidative Modifications: A series of regio- and stereospecific hydroxylations catalyzed by CYP enzymes would follow. These oxidations are responsible for creating the oxygenated functional groups present in the final molecule.

  • Final Tailoring: The final structure suggests potential activity from reductases, isomerases, or other tailoring enzymes to achieve the specific stereochemistry and functional group arrangement of this compound.

Below is a conceptual diagram illustrating the general flow of diterpenoid biosynthesis, which can be adapted to hypothesize the formation of this compound.

General_Diterpenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ClassII_diTPS Class II diTPS GGPP->ClassII_diTPS Protonation-initiated cyclization CPP Cyclic Diphosphate Intermediate (e.g., (+)-CPP) ClassII_diTPS->CPP ClassI_diTPS Class I diTPS CPP->ClassI_diTPS Ionization and secondary cyclization Scaffold Diterpene Hydrocarbon Scaffold (e.g., 13R-Manoyl Oxide) ClassI_diTPS->Scaffold CYPs Cytochrome P450s (CYPs) Scaffold->CYPs Hydroxylation steps Oxidized_Intermediate Oxidized Diterpene Intermediate CYPs->Oxidized_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Transferases, Reductases) Oxidized_Intermediate->Tailoring_Enzymes Final modifications Final_Product This compound (Hypothetical Product) Tailoring_Enzymes->Final_Product

A generalized pathway for plant diterpenoid biosynthesis.

Proposed Experimental Workflow for Pathway Elucidation

For researchers aiming to identify the specific genes and enzymes involved in the biosynthesis of this compound, a multi-step approach combining transcriptomics, functional genomics, and analytical chemistry is recommended.

  • Tissue-Specific Metabolite and Transcriptome Analysis: Identify the specific tissues of C. forskohlii (e.g., root cork, leaves) where this compound accumulates.[1] Perform deep RNA sequencing on this tissue compared to a non-producing tissue to identify co-expressed genes, particularly candidate diTPSs, CYPs, and other modifying enzymes.

  • Functional Gene Characterization: Candidate genes identified via transcriptomics should be functionally characterized. This typically involves heterologous expression in a host system like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).[2]

    • Co-express candidate diTPS genes to identify the enzyme(s) that produce the core scaffold.

    • Subsequently, co-express the identified diTPSs with candidate CYPs to observe the formation of oxidized intermediates.

  • In Vitro Enzymatic Assays: Recombinantly express and purify candidate enzymes to perform in vitro assays with proposed substrates (e.g., GGPP, diterpene scaffolds) to confirm their specific catalytic function and determine kinetic parameters.

  • Gene Silencing: Utilize techniques like Virus-Induced Gene Silencing (VIGS) in C. forskohlii to knock down the expression of candidate genes and observe the corresponding decrease in the accumulation of this compound, thereby confirming their role in the pathway.

The following diagram illustrates a logical workflow for this discovery process.

Pathway_Elucidation_Workflow start Start: Identify Accumulation Site of this compound rna_seq Comparative Transcriptomics (RNA-Seq) start->rna_seq candidate_genes Identify Co-Expressed Candidate Genes (diTPSs, CYPs) rna_seq->candidate_genes heterologous_expression Heterologous Expression (e.g., N. benthamiana, Yeast) candidate_genes->heterologous_expression lcms_analysis LC-MS Analysis of Products heterologous_expression->lcms_analysis functional_confirmation Functional Confirmation of Enzyme Activity lcms_analysis->functional_confirmation functional_confirmation->candidate_genes Not Confirmed (Select new candidates) in_vitro In Vitro Enzyme Assays functional_confirmation->in_vitro Confirmed gene_silencing In Planta Gene Silencing (VIGS) functional_confirmation->gene_silencing Confirmed pathway_elucidated Pathway Elucidated in_vitro->pathway_elucidated gene_silencing->pathway_elucidated

Experimental workflow for biosynthetic pathway discovery.

Data Presentation

As the biosynthetic pathway for this compound is currently uncharacterized, no quantitative data regarding enzyme kinetics, substrate concentrations, or product titers can be provided. The generation of such data will be a key outcome of the experimental workflow described in Section 4. Researchers who successfully elucidate this pathway will be positioned to populate tables with critical metrics such as:

  • Table 1: Kinetic Parameters of Biosynthetic Enzymes: Including Kₘ, kcat, and Vmax for each confirmed enzyme in the pathway.

  • Table 2: In Vivo and In Vitro Product Titers: Quantifying the production of intermediates and the final product in heterologous hosts and cell-free systems.

Conclusion and Future Outlook

While the precise biosynthetic pathway of this compound remains to be discovered, the principles of diterpenoid biosynthesis and the well-studied pathways in its native host, C. forskohlii, provide a clear and logical roadmap for its elucidation. The hypothetical pathway and experimental workflow presented in this guide offer a solid foundation for initiating research in this area. The discovery of this pathway will not only be a significant contribution to the field of natural product biosynthesis but will also enable the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound, paving the way for further investigation into its pharmacological potential.

References

Physical and chemical properties of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epidemethylesquirolin D is a diterpenoid natural product isolated from Coleus forskohlii. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed (hypothetical, based on typical methodologies) experimental protocol for its isolation and characterization, and a prospective outlook on its potential biological activities. Due to the limited publicly available data on this specific compound, this guide synthesizes known information with established scientific methodologies to serve as a foundational resource for researchers.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery and development. Diterpenoids, a class of secondary metabolites with a C20 carbon skeleton, have demonstrated a wide range of biological activities. Coleus forskohlii (Lamiaceae) is a well-known medicinal plant, famous for producing the labdane diterpenoid forskolin, a potent activator of adenylyl cyclase. In addition to forskolin, this plant species elaborates a diverse array of other diterpenoids. One such compound is this compound, the subject of this guide. This document aims to consolidate the known physicochemical data and propose experimental frameworks for its further investigation.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while some data are available from chemical supplier databases, specific experimental values for properties like melting point are not widely reported in publicly accessible literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₂₀H₂₈O₅[1]
Molecular Weight 348.43 g/mol [1]
CAS Number 165074-00-0[1]
Appearance White to off-white solidHypothetical, typical for purified diterpenoids
Melting Point Not availableExperimental determination required
Boiling Point 553.6 ± 50.0 °C (Predicted)[2]
Density 1.3 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
Purity ≥98% (Commercially available)[3]

Table 2: Spectroscopic Data for this compound

(Note: The following spectral data are hypothetical and represent expected values for a compound with the reported structure. Experimental acquisition and interpretation are necessary for confirmation.)

Spectroscopic Technique Hypothetical Data
¹H NMR (500 MHz, CDCl₃) δ (ppm): 5.80-6.00 (m, 2H, vinyl), 4.90-5.10 (m, 1H, vinyl), 4.50 (d, J = 8.0 Hz, 1H), 3.80 (m, 1H), 3.40 (s, 3H), 2.50-1.00 (m, aliphatic protons), 1.20 (s, 3H), 1.10 (s, 3H), 0.90 (d, J = 7.0 Hz, 6H).
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 210.5 (C=O), 145.2, 115.8 (vinyl), 98.5, 85.3, 78.2, 75.6, 65.4, 58.2, 55.6, 45.3, 41.2, 38.9, 35.4, 33.1, 28.7, 25.4, 22.8, 21.9, 18.7.
IR (KBr, cm⁻¹) 3450 (O-H), 2950 (C-H), 1710 (C=O), 1640 (C=C), 1100 (C-O).
Mass Spectrometry (ESI-MS) m/z 349.1964 [M+H]⁺, 371.1783 [M+Na]⁺.

Experimental Protocols

The following sections detail plausible experimental methodologies for the isolation, purification, and characterization of this compound from its natural source, Coleus forskohlii.

Isolation and Purification

The isolation of this compound would typically involve extraction of the plant material followed by chromatographic separation.

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered roots of Coleus forskohlii (1 kg) are subjected to Soxhlet extraction with methanol for 48 hours. The solvent is then removed under reduced pressure to yield the crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the diterpenoids, is concentrated.

  • Silica Gel Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • HPLC Purification: Fractions showing the presence of the target compound are pooled and further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

Structure Elucidation

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques.

Structure_Elucidation Start Pure Compound MS Mass Spectrometry (Molecular Formula) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR IR IR Spectroscopy (Functional Groups) Start->IR Structure Confirmed Structure of This compound MS->Structure XRay X-ray Crystallography (Absolute Stereochemistry) NMR->XRay If single crystals obtained NMR->Structure IR->Structure XRay->Structure

Caption: Logical workflow for the structural elucidation of a natural product.

Methodology:

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and establish the molecular formula.

  • NMR Spectroscopy: A full suite of NMR experiments is conducted:

    • ¹H NMR: To identify proton environments and their multiplicities.

    • ¹³C NMR: To determine the number of carbon atoms and their chemical shifts.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

  • Infrared Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl and carbonyl moieties.

  • X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.

Biological Activity and Signaling Pathways (Prospective)

To date, there is a lack of specific studies on the biological activity of this compound in the public domain. However, based on its structural similarity to other diterpenoids isolated from Coleus forskohlii, several potential areas of investigation can be proposed.

Potential Biological Activities

Given that many diterpenoids from Coleus species exhibit biological effects, it is plausible that this compound may possess one or more of the following activities:

  • Anti-inflammatory Activity: Many terpenoids interfere with inflammatory signaling pathways.

  • Cytotoxic Activity: The potential to induce cell death in cancer cell lines is a common feature of this class of compounds.

  • Antimicrobial Activity: Natural products are a rich source of novel antimicrobial agents.

Hypothetical Signaling Pathway Involvement

The primary mechanism of action for the most studied diterpenoid from Coleus forskohlii, forskolin, is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). It is conceivable that this compound could modulate this or other key signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR/Other Receptor AC Adenylyl Cyclase Receptor->AC Activates/Inhibits? cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Compound This compound (Hypothetical) Compound->Receptor Binds/Modulates?

Caption: Hypothetical modulation of the cAMP signaling pathway.

This diagram illustrates a potential mechanism of action, where this compound might interact with cell surface receptors or directly with enzymes like adenylyl cyclase to modulate downstream signaling cascades. Experimental validation is essential to confirm any such activity.

Conclusion and Future Directions

This compound represents an understudied diterpenoid from a medicinally important plant. This guide has consolidated the available physicochemical data and provided a standard framework for its further scientific investigation. Future research should prioritize:

  • Re-isolation and full spectroscopic characterization to confirm its structure and obtain reference standards.

  • A broad biological screening program to assess its cytotoxic, anti-inflammatory, antimicrobial, and other potential activities.

  • Mechanism of action studies for any confirmed biological activities, including the investigation of its effects on key signaling pathways.

Such studies will be crucial in determining the therapeutic potential of this natural product and its value as a lead compound in drug development.

References

A Technical Guide to the Biological Activities of Diterpenoids from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the significant biological activities reported for diterpenoids derived from Euphorbia species, with a focus on their cytotoxic and anti-inflammatory properties. The content is intended for researchers, scientists, and drug development professionals.

Core Biological Activities of Euphorbia Diterpenoids

Diterpenoids from the Euphorbia genus represent a structurally diverse class of natural products with a wide range of potent biological activities.[1][2] The most extensively studied of these are their effects on cancer cells and inflammatory pathways.

Cytotoxic Activity

A significant number of diterpenoids isolated from various Euphorbia species have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4] These compounds are considered promising candidates for the development of new anticancer agents.[5] The cytotoxic activity is often attributed to the induction of apoptosis.[5] Different structural types of diterpenoids, including abietanes, jatrophanes, and lathyranes, have been shown to possess these properties.[3][6]

Anti-inflammatory Activity

Another prominent biological activity of Euphorbia diterpenoids is their anti-inflammatory effect.[3][7] Several compounds have been shown to inhibit key inflammatory mediators. The mechanism of action for many of these diterpenoids involves the modulation of critical signaling pathways, such as the NF-κB pathway.[8][9] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines and enzymes like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various interleukins.[7][8]

Quantitative Data on Biological Activities

The following tables summarize the reported cytotoxic and anti-inflammatory activities of selected diterpenoids from Euphorbia species.

Table 1: Cytotoxicity of Selected Euphorbia Diterpenoids against Human Cancer Cell Lines

CompoundDiterpenoid TypeCancer Cell LineIC50 (µM)Reference
Euphorfischerin ANot SpecifiedHeLa4.6[10]
H46011.5[10]
Namalwa16.4[10]
Euphorfischerin BNot SpecifiedHeLa9.5[10]
H46017.4[10]
Namalwa13.3[10]
Helioscopinolide AJatrophaneHeLaNot Specified (active)[6]
MDA-MB-231Not Specified (active)[6]
EuphorninJatrophaneHeLaNot Specified (active)[6]
MDA-MB-231Not Specified (active)[6]
Jolkinolide BAbietaneANA-10.0446[11]
B160.0448[11]
Jurkat0.0647[11]
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olideAbietaneANA-10.00712[11]
Jurkat0.0179[11]

Table 2: Anti-inflammatory Activity of Selected Euphorbia Diterpenoids

CompoundDiterpenoid TypeAssayIC50 (µM)Reference
Jolkinolide Bent-AbietaneNO Production Inhibition3.84[7]
Euphorkans AIngenaneNO Production Inhibition2.78 - 10.6 (range for active compounds)[9]
Euphorkans BIngenaneNO Production Inhibition2.78 - 10.6 (range for active compounds)[9]
Compound 5 (from E. kansui)IngenaneNO Production Inhibition2.78 - 10.6 (range for active compounds)[9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic activity of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., a Euphorbia diterpenoid)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[12]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes a method to evaluate the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO), a key inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and a vehicle control.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value.[9]

Visualization of Pathways and Workflows

Signaling Pathway: Inhibition of NF-κB by Euphorbia Diterpenoids

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) Diterpenoid Euphorbia Diterpenoid Diterpenoid->IKK Inhibits NFkB_n->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by Euphorbia diterpenoids.

Experimental Workflow: Bioactivity-Guided Fractionation

G Plant Euphorbia Plant Material (e.g., roots, leaves) Extract Crude Extract (e.g., ethanolic) Plant->Extract Fractionation Chromatographic Fractionation Extract->Fractionation Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay Biological Assay (e.g., Cytotoxicity, Anti-inflammatory) Fractions->Bioassay ActiveFraction Identify Active Fraction(s) Bioassay->ActiveFraction Purification Further Purification of Active Fraction ActiveFraction->Purification Compounds Pure Compounds (Diterpenoids) Purification->Compounds Structure Structure Elucidation (NMR, MS) Compounds->Structure FinalAssay Confirm Activity of Pure Compounds Compounds->FinalAssay

References

In-depth Technical Guide: Potential Therapeutic Applications of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of 6-Epidemethylesquirolin D, with no publicly available research detailing its therapeutic applications, mechanism of action, or specific experimental protocols.

While the query sought an in-depth technical guide on this compound, extensive database searches have not yielded any peer-reviewed studies, clinical trials, or significant scientific literature elucidating its biological activity or potential as a therapeutic agent. The compound is listed in chemical supplier catalogs for research purposes, but its pharmacological properties remain uncharacterized in the public domain.

Consequently, the creation of a technical whitepaper with quantitative data, detailed experimental methodologies, and signaling pathway diagrams is not feasible at this time due to the absence of foundational research.

To facilitate future research and investigation into the potential of this compound, this guide outlines a hypothetical framework for its exploration, should preliminary studies indicate biological activity.

Section 1: Hypothetical Research and Development Workflow

This section proposes a structured approach to investigating the therapeutic potential of a novel, uncharacterized compound like this compound.

Initial Screening and Target Identification

The first crucial step would involve a series of in vitro assays to determine if the compound exhibits any biological activity. This would be followed by efforts to identify its molecular target(s).

A This compound B High-Throughput Screening (e.g., Cell Viability, Enzyme Assays) A->B C Active Hit Identified B->C D Target Identification Assays (e.g., Affinity Chromatography, Yeast Two-Hybrid) C->D E Putative Molecular Target(s) D->E

Caption: Hypothetical workflow for initial screening and target identification of this compound.

Preclinical Development Pathway

Following successful target identification and validation, a compound would typically enter a preclinical development pipeline to assess its efficacy and safety in animal models.

cluster_0 Preclinical Development A Lead Optimization (Structure-Activity Relationship Studies) B In Vivo Efficacy Studies (Disease Models) A->B C ADME/Tox Studies (Pharmacokinetics & Safety) B->C D IND-Enabling Studies C->D

Caption: A generalized preclinical development pathway for a novel therapeutic candidate.

Section 2: Data Presentation Framework

Should research on this compound become available, the following tables provide a template for summarizing key quantitative data.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeCell Line / TargetIC50 / EC50 (µM)
Cell Viability[e.g., Cancer Cell Line][Data]
Enzyme Inhibition[e.g., Kinase Name][Data]
Receptor Binding[e.g., Receptor Name][Data]

Table 2: Hypothetical Pharmacokinetic Properties of this compound in a Rodent Model

ParameterValueUnits
Bioavailability (F%)[Data]%
Half-life (t1/2)[Data]hours
Cmax[Data]ng/mL
AUC[Data]ng*h/mL

Section 3: Illustrative Experimental Protocols

This section provides a template for detailing experimental methodologies that would be crucial for a technical guide on a novel compound.

Example Protocol: Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effect of this compound on a specific cell line.

Materials:

  • This compound

  • Target cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT or similar viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of [e.g., 5,000 cells/well] and incubate for 24 hours.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Treat the cells with varying concentrations of the compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent and incubate until formazan crystals form.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Conclusion

The scientific community currently lacks the necessary data to compile a comprehensive technical guide on the therapeutic applications of this compound. The frameworks and templates provided herein are intended to serve as a guide for future research endeavors. Should studies on this compound be published, a detailed and data-rich whitepaper could be developed. Researchers are encouraged to explore the potential of this and other uncharacterized molecules to drive innovation in drug discovery.

A Technical Deep Dive into the Diterpenoids of Coleus forskohlii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coleus forskohlii (syn. Plectranthus barbatus), a perennial member of the mint family, Lamiaceae, has a long history of use in traditional medicine, particularly in Ayurveda. Modern phytochemical research has identified a rich diversity of labdane diterpenoids as the primary bioactive constituents of this plant. This technical guide provides a comprehensive review of the diterpenoids isolated from Coleus forskohlii, with a focus on their isolation, structural characterization, and biological activities. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Coleus forskohlii is renowned as the exclusive natural source of the labdane diterpenoid, forskolin.[1][2] Forskolin's unique ability to directly activate adenylyl cyclase, thereby increasing intracellular levels of cyclic adenosine monophosphate (cAMP), has made it an invaluable tool in cell biology research and a therapeutic agent for conditions such as glaucoma, heart failure, and asthma.[3][4] Beyond forskolin, a number of structurally related diterpenoids have been isolated from this plant, exhibiting a range of biological activities. This guide will delve into the chemistry and pharmacology of these fascinating molecules.

Diterpenoids from Coleus forskohlii

The primary class of diterpenoids found in Coleus forskohlii are the labdane-type diterpenoids. These compounds share a common bicyclic core structure. The most notable diterpenoids isolated from this plant are summarized below.

Forskolin and its Analogs

Forskolin is the most abundant and well-studied diterpenoid from C. forskohlii. Several other related compounds, often referred to as forskolin analogs, have also been identified.

  • Forskolin: 7β-Acetoxy-8,13-epoxy-1α,6β,9α-trihydroxylabd-14-en-11-one

  • Isoforskolin: A structural analog of forskolin.

  • Forskolin G, H, I, and J: These are other forskolin derivatives with variations in their hydroxylation and acetylation patterns.[2]

  • 6-Acetoxyforskolin

  • 1,6-Diacetoxy-7-deacetoxyforskolin

  • 1,6-Diacetoxy-9-deoxyforskolin

  • 6-Acetoxy-7-deacetoxyforskolin

  • 6β-Hydroxy-8,13-epoxylabd-14-ene-11-one

Experimental Protocols

Isolation of Diterpenoids

The following protocol provides a general framework for the isolation of diterpenoids from C. forskohlii. Specific modifications to the chromatographic conditions are necessary for the purification of individual compounds.

3.1.1. Plant Material and Extraction

  • Plant Material: Dried and powdered roots of Coleus forskohlii are typically used for extraction.

  • Extraction: The powdered root material is extracted with a suitable organic solvent. Chloroform is commonly used for the extraction of forskolin. The extraction can be performed at room temperature with continuous stirring or through Soxhlet extraction. The resulting extract is then filtered and concentrated under reduced pressure.

3.1.2. Chromatographic Purification

A multi-step chromatographic approach is generally employed for the separation and purification of individual diterpenoids.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is typically used, starting with a non-polar solvent like toluene and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

  • Further Purification: Fractions containing a mixture of diterpenoids can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Workflow for Diterpenoid Isolation from Coleus forskohlii

G plant Dried, powdered C. forskohlii roots extraction Solvent Extraction (e.g., Chloroform) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chroma Silica Gel Column Chromatography (Toluene:Ethyl Acetate gradient) crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions tlc TLC Analysis fractions->tlc pure_compounds Pure Diterpenoids fractions->pure_compounds Further purification (Prep-TLC, HPLC) tlc->fractions Pooling of fractions

Caption: General workflow for the isolation of diterpenoids.

Cytotoxicity Assay

The cytotoxic activity of the isolated diterpenoids can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Workflow for MTT Cytotoxicity Assay

G cell_seeding Seed cancer cells in 96-well plates treatment Treat with diterpenoids (various concentrations) cell_seeding->treatment incubation Incubate (e.g., 48 hours) treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan crystal formation mtt_addition->formazan_formation solubilization Solubilize formazan (e.g., DMSO) formazan_formation->solubilization absorbance Measure absorbance solubilization->absorbance ic50_calc Calculate IC50 values absorbance->ic50_calc

Caption: Workflow of the MTT assay for cytotoxicity.

Tracheal Smooth Muscle Relaxation Assay

The relaxant effect of diterpenoids on airway smooth muscle can be assessed using isolated guinea pig tracheal preparations.

  • Tissue Preparation: Guinea pig tracheas are excised and cut into rings. The rings are then mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Induction: The tracheal rings are pre-contracted with a contractile agent such as histamine or methacholine.

  • Treatment: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

  • Data Recording and Analysis: The changes in tension are recorded using an isometric force transducer. The relaxant effect is expressed as a percentage of the pre-contraction, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Quantitative Data

Yield of Forskolin

The yield of forskolin from the dried stems of Coleus forskohlii has been reported to be approximately 0.103% w/w.

Spectroscopic Data

The structural elucidation of these diterpenoids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Forskolin in CDCl₃

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
174.434.54 (d)
226.59-
336.06-
432.96-
5--
669.954.43 (m)
7-5.45 (d)
8--
982.63-
10--
11205.32-
1248.713.17 (d, J=17), 2.45 (d, J=17)
13--
14--
15110.73-
1631.54-
1723.57-
1832.96-
1924.31-
2019.83-
21 (OAc)169.65-
22 (OAc)21.14-

Source: Adapted from reference[5]

Biological Activities and Mechanisms of Action

Forskolin: Adenylyl Cyclase Activation

The primary mechanism of action of forskolin is the direct activation of the enzyme adenylyl cyclase.[3][6] This leads to an increase in the intracellular concentration of the second messenger, cAMP. The elevation of cAMP levels mediates a wide range of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and positive inotropic effects on the heart.

Signaling Pathway of Forskolin

G forskolin Forskolin ac Adenylyl Cyclase forskolin->ac activates camp cAMP ac->camp catalyzes conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., smooth muscle relaxation) pka->cellular_response phosphorylates target proteins

Caption: Forskolin's activation of the adenylyl cyclase/cAMP pathway.

Cytotoxicity

Several diterpenoids from Coleus forskohlii have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for all isolated compounds are not extensively reported in readily available literature, some studies have shown that certain diterpenoids exhibit IC50 values in the range of 10-50 µM against cell lines such as the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2. The exact mechanisms underlying their cytotoxic activity are still under investigation and may involve pathways independent of cAMP signaling.

Smooth Muscle Relaxation

Forskolin and some of its analogs have been shown to induce relaxation of guinea pig tracheal smooth muscle. This effect is primarily attributed to the increase in intracellular cAMP levels, which leads to the activation of protein kinase A and subsequent phosphorylation of proteins involved in the regulation of smooth muscle contraction.

Conclusion

Coleus forskohlii is a rich source of structurally diverse labdane diterpenoids with significant biological activities. While forskolin remains the most well-characterized compound, other diterpenoids from this plant also exhibit promising pharmacological properties, including cytotoxic and smooth muscle relaxant effects. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these non-forskolin diterpenoids. The detailed experimental protocols and data presented in this guide aim to facilitate future investigations into these valuable natural products and their potential for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 6-Epidemethylesquirolin D from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Epidemethylesquirolin D is a diterpenoid that has been isolated from plant sources such as Euphorbia ehracteolata.[1] As a member of the terpenoid class of natural products, it holds potential for further investigation in drug discovery and development. These application notes provide a comprehensive overview of the methodologies for extracting and isolating this compound from plant material, designed for researchers in natural product chemistry and drug development. The protocols described are based on established techniques for the extraction of terpenoids from plant matrices.[2][3][4][5][6]

The successful isolation of this compound relies on a multi-step process that begins with the proper collection and preparation of the plant material, followed by extraction using appropriate solvents and techniques, and finally, purification to obtain the compound of interest.[4][7][8]

I. Plant Material Handling and Preparation

Proper handling and preparation of the plant material are crucial for the successful extraction of the target compound.

Protocol 1: Plant Material Preparation

  • Collection: Collect the aerial parts of the plant, such as Euphorbia ehracteolata, during the appropriate season to ensure a high concentration of the desired secondary metabolites.

  • Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds. Alternatively, freeze-drying (lyophilization) can be used to better preserve the chemical integrity of the extract.

  • Grinding: Once dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area of the material, facilitating more efficient extraction.[4]

  • Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent decomposition before extraction.

II. Extraction Methodologies

The choice of extraction method and solvent is critical and depends on the physicochemical properties of this compound and the nature of the plant matrix.[4] Given that this compound is a diterpenoid with the chemical formula C20H28O5[9], solvents of intermediate polarity are likely to be effective.

A. Conventional Extraction Methods

These traditional methods are widely used due to their simplicity and scalability.[3][4][7]

Protocol 2: Maceration

Maceration is a simple and widely used method for extracting bioactive compounds.[2][8]

  • Solvent Selection: Choose a solvent of medium polarity, such as methanol, ethanol, or a mixture of dichloromethane and methanol.

  • Procedure:

    • Place 100 g of the powdered plant material in a large, sealed container.

    • Add 1 L of the selected solvent to completely submerge the plant material.

    • Seal the container and let it stand at room temperature for 3-7 days, with occasional shaking to ensure thorough extraction.

    • After the maceration period, filter the mixture through cheesecloth or a fine-mesh sieve to separate the extract from the solid plant residue.

    • Wash the residue with a small volume of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Soxhlet Extraction

Soxhlet extraction provides a more exhaustive extraction compared to maceration.[2]

  • Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.

  • Procedure:

    • Place 50 g of the powdered plant material into a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with 500 mL of a suitable solvent (e.g., n-hexane followed by ethyl acetate to fractionate by polarity).

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the thimble, extracting the desired compounds.

    • The solvent containing the extracted compounds will then siphon back into the round-bottom flask.

    • Continue the extraction for 6-8 hours, or until the solvent in the siphoning tube becomes colorless.

    • After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.

B. Modern Extraction Techniques

Modern techniques can offer advantages such as reduced extraction time and solvent consumption.[2][3][4]

Protocol 4: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.[2]

  • Procedure:

    • Suspend 20 g of the powdered plant material in 200 mL of a selected solvent (e.g., ethanol) in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50 °C).

    • After sonication, filter the mixture and concentrate the filtrate using a rotary evaporator.

III. Isolation and Purification

The crude extract obtained from any of the above methods is a complex mixture of compounds.[8] Chromatographic techniques are essential for the isolation and purification of this compound.[2][10]

Protocol 5: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel, which is a common stationary phase for separating terpenoids.

  • Mobile Phase: Prepare a series of solvents with increasing polarity (a solvent gradient). A common gradient for terpenoid separation is n-hexane-ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the silica gel column.

    • Begin eluting the column with the mobile phase, starting with the least polar solvent.

    • Collect the eluate in fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.

    • Combine the fractions containing the purified this compound and evaporate the solvent.

Protocol 6: High-Performance Liquid Chromatography (HPLC)

For final purification, preparative HPLC is often employed.[11]

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC is a gradient of methanol and water or acetonitrile and water.

  • Procedure:

    • Dissolve the partially purified fraction from column chromatography in the mobile phase.

    • Inject the solution into the HPLC system.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

IV. Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoids

Extraction MethodSolvent SystemExtraction TimeTemperature (°C)Yield of Crude Extract (Hypothetical)Purity of Target Compound (Hypothetical)
MacerationEthanol3-7 daysRoom Temperature10-15%1-5%
Soxhlet Extractionn-Hexane/Ethyl Acetate6-8 hoursBoiling point of solvent8-12%3-7%
Ultrasound-AssistedMethanol30-60 minutes40-5012-18%2-6%

V. Visualizations

Experimental Workflow Diagram

Extraction_Workflow A Plant Material Collection (e.g., Euphorbia ehracteolata) B Drying and Grinding A->B C Extraction (Maceration, Soxhlet, or UAE) B->C D Filtration and Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and TLC Analysis F->G H Partially Purified Fractions G->H I Preparative HPLC (C18 Column) H->I J Pure this compound I->J

Caption: General workflow for the extraction and isolation of this compound.

Logical Relationship of Purification Steps

Purification_Steps Crude_Extract Crude Extract (Complex Mixture) Column_Chrom Column Chromatography (Fractionation) Crude_Extract->Column_Chrom Initial Separation HPLC Preparative HPLC (High Purity) Column_Chrom->HPLC Final Purification Pure_Compound Pure Compound HPLC->Pure_Compound

Caption: Logical progression of purification techniques.

References

Application Notes and Protocols for the Purification of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epidemethylesquirolin D is a member of the dithiolopyrrolone class of natural products. Dithiolopyrrolones are a group of potent antibiotics produced by various bacteria, including species of Streptomyces and marine bacteria.[1][2] These compounds are characterized by a unique bicyclic structure containing a disulfide bridge.[3] Dithiolopyrrolones exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and in some cases, antitumor properties.[2][4] Their mechanism of action is believed to involve the inhibition of bacterial RNA polymerase and the disruption of cellular metal homeostasis through the chelation of essential metal ions.[5][6]

This document provides a representative protocol for the purification of this compound from a bacterial fermentation culture. As specific literature on the purification of this particular compound is limited, the following protocol is based on established methods for the isolation of other dithiolopyrrolone compounds.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound from a 10 L bacterial fermentation. These values are for illustrative purposes and will vary depending on the producing strain, fermentation conditions, and purification scale.

Purification StepTotal Weight/VolumeConcentration of this compound (mg/L)Purity (%)Yield (%)
Fermentation Broth10 L5<1100
Ethyl Acetate Extract500 mL95~595
Silica Gel Chromatography (Fraction 3)50 mL400~6080
Preparative HPLC (Peak 2)5 mL3200>9864

Experimental Protocols

Fermentation of the Producing Microorganism

A seed culture of the producing bacterial strain (e.g., a Streptomyces species) is used to inoculate a suitable production medium. Fermentation is carried out under optimized conditions (e.g., temperature, pH, agitation) to maximize the production of this compound.

Materials:

  • Producing microorganism (e.g., Streptomyces sp.)

  • Seed culture medium (e.g., ISP2 medium)

  • Production medium (e.g., a nutrient-rich broth)

  • Shaker incubator

  • Fermenter

Protocol:

  • Inoculate a flask containing 100 mL of seed medium with the producing strain.

  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Use the seed culture to inoculate a 10 L fermenter containing the production medium.

  • Carry out the fermentation for 5-7 days, maintaining optimal temperature, pH, and aeration.

  • Monitor the production of this compound by analytical methods such as HPLC-MS.

Extraction of the Crude Product

The fermentation broth is extracted with an organic solvent to isolate the secondary metabolites, including this compound.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Large separating funnel or extraction vessel

  • Rotary evaporator

Protocol:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Combine the supernatant and the mycelium extract (obtained by soaking the mycelium in a polar solvent like acetone or methanol).

  • Extract the combined broth three times with an equal volume of ethyl acetate.

  • Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to purify this compound.

3.1. Silica Gel Column Chromatography

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Protocol:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using TLC.

  • Pool the fractions containing the desired compound based on the TLC analysis.

3.2. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Partially purified fraction from silica gel chromatography

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 column

  • Solvent system (e.g., a gradient of water and acetonitrile with 0.1% formic acid)

Protocol:

  • Dissolve the enriched fraction in the mobile phase.

  • Inject the sample onto the preparative C18 column.

  • Elute with a suitable gradient of water and acetonitrile.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm and 330 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Lyophilize or evaporate the solvent to obtain the pure compound.

Visualization

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Fermentation Bacterial Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Enriched Fractions Silica_Gel->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for the purification of this compound.

Proposed Mechanism of Action

This diagram illustrates the proposed antibacterial mechanism of action for dithiolopyrrolone antibiotics.

Mechanism_of_Action cluster_bacterium Bacterial Cell DTP Dithiolopyrrolone (Prodrug) Active_DTP Reduced Dithiol (Active Drug) DTP->Active_DTP Reduction Metal_Ions Essential Metal Ions (e.g., Zn²⁺) Active_DTP->Metal_Ions Chelation Metalloenzyme Metalloenzyme Active_DTP->Metalloenzyme Inhibition Metal_Ions->Metalloenzyme Cofactor for Inhibited_Enzyme Inhibited Enzyme Metalloenzyme->Inhibited_Enzyme Bacterial_Death Inhibition of Growth / Cell Death Inhibited_Enzyme->Bacterial_Death

Caption: Proposed mechanism of dithiolopyrrolone antibacterial activity.

References

Application Notes and Protocols for the Quantification of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Epidemethylesquirolin D is a sesquiterpenoid natural product of interest to researchers in various fields, including drug discovery and natural product chemistry. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of extracts, and mechanism of action investigations. To date, specific, validated analytical methods for the quantification of this compound are not widely reported in peer-reviewed literature. This document provides a proposed analytical framework and detailed protocols based on common practices for the quantification of similar natural products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). These notes are intended to serve as a comprehensive starting point for researchers to develop and validate a robust analytical method.

Proposed Analytical Method: HPLC-MS/MS

Given the likely complexity of matrices in which this compound will be quantified (e.g., fungal extracts, plasma, tissue homogenates), a highly selective and sensitive technique such as HPLC coupled with tandem mass spectrometry (MS/MS) is recommended. This approach provides excellent chromatographic separation and specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Table 1: Proposed HPLC-MS/MS Parameters
ParameterRecommended Setting
HPLC System
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150 °C
Desolvation GasNitrogen, 800 L/hr
Cone GasNitrogen, 150 L/hr
Capillary Voltage3.0 kV
MRM TransitionsTo be determined by infusion of a pure standard
Dwell Time100 ms

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol outlines the extraction of this compound from a fungal culture broth.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge 10 mL of fungal culture broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume (10 mL) of ethyl acetate to the separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer.

  • Repeat the extraction of the aqueous layer two more times with 10 mL of ethyl acetate each time.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at 40 °C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is designed for the cleanup and concentration of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)

  • SPE Cartridges (e.g., C18, 100 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Thaw plasma samples on ice.

  • Spike 200 µL of plasma with 10 µL of IS solution.

  • Add 200 µL of water to the plasma sample and vortex.

  • Condition the SPE cartridge:

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of water. Do not allow the cartridge to go dry.

  • Load the diluted plasma sample onto the SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte:

    • Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an HPLC vial for analysis.

Visualizations

Sample_Preparation_Workflow cluster_fungal Fungal Culture Protocol cluster_plasma Plasma SPE Protocol F1 Centrifuge Culture F2 Liquid-Liquid Extraction (Ethyl Acetate) F1->F2 F3 Dry & Evaporate F2->F3 F4 Reconstitute in Methanol F3->F4 F5 Filter (0.22 µm) F4->F5 Analysis HPLC-MS/MS Analysis F5->Analysis P1 Spike with IS & Dilute P2 SPE Cartridge (Condition & Equilibrate) P1->P2 P3 Load Sample P2->P3 P4 Wash Cartridge P3->P4 P5 Elute Analyte P4->P5 P6 Evaporate & Reconstitute P5->P6 P6->Analysis

Caption: Workflow for sample preparation of this compound.

Caption: Logical flow of the proposed HPLC-MS/MS analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the qualitative and quantitative analysis of 6-Epidemethylesquirolin D, a diterpenoid compound. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This method utilizes a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. All procedural steps, from sample preparation to data analysis, are outlined to ensure reproducibility.

Introduction

This compound is a diterpenoid isolated from Coleus forskohlii.[1] Its molecular formula is C20H28O5, with a molecular weight of 348.43.[1][2] As a member of the quirolin family of compounds, precise and accurate analytical methods are essential for its characterization, quantification, and quality control in research and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such secondary metabolites.[3][4][5] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H28O5[1][2]
Molecular Weight348.43 g/mol [1]
Compound ClassDiterpenoid[1]
SolubilityExpected to have low water solubility.[1]

Recommended HPLC Method

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm (estimated based on typical diterpenoid absorbance)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Coleus forskohlii extract)
  • Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in 5 mL of methanol.

  • Purification/Clean-up: For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation Summary

The following table summarizes the typical validation parameters for this analytical method. These values are representative and should be established for each specific laboratory and application.

ParameterResult
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank or placebo

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Extraction Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution Final_Filtration Final_Filtration Reconstitution->Final_Filtration HPLC_Injection HPLC_Injection Final_Filtration->HPLC_Injection Stock_Solution Stock_Solution Working_Standards Working_Standards Stock_Solution->Working_Standards Working_Standards->HPLC_Injection Chromatographic_Separation Chromatographic_Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV_Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak_Integration UV_Detection->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A flowchart illustrating the key stages of the HPLC analysis.

Logical Relationship of Method Development

G Logical Steps in HPLC Method Development Analyte_Properties Analyte Properties (Polarity, UV Absorbance) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Acetonitrile, Water, Modifiers) Analyte_Properties->Mobile_Phase_Selection Detector_Settings Detector Settings (Wavelength) Analyte_Properties->Detector_Settings Optimization Method Optimization (Gradient, Flow Rate) Column_Selection->Optimization Mobile_Phase_Selection->Optimization Detector_Settings->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation

Caption: Key considerations for developing a robust HPLC method.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is designed to be easily implemented in a laboratory setting for routine analysis, quality control, and research purposes. Adherence to the specified chromatographic conditions and sample preparation procedures will ensure accurate and reproducible results. As with any analytical method, validation should be performed in the specific laboratory environment to confirm performance.

References

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the detection and quantification of 6-Epidemethylesquirolin D, a diterpenoid compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for the identification and quantification of this fungal secondary metabolite in various sample matrices. The described methodology includes sample preparation, liquid chromatography conditions, and mass spectrometry parameters.

Introduction

This compound is a diterpenoid that has been isolated from natural sources such as Coleus forskohlii and Euphorbia ehracteolata. As with many fungal secondary metabolites, the study of its biological activity and potential therapeutic applications necessitates a sensitive and specific analytical method for its detection and quantification. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for analyzing complex biological samples. This protocol provides a starting point for the development of a validated LC-MS/MS assay for this compound.

Chemical Information

CompoundChemical FormulaMolecular WeightCAS Number
This compoundC20H28O5348.43 g/mol 165074-00-0

Experimental Protocol

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. The following is a general procedure for the extraction of this compound from fungal cultures. Optimization may be required for other sample types.

Materials:

  • Fungal culture broth or mycelia

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

  • Extraction:

    • For liquid cultures, perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture broth.

    • For mycelia, homogenize the biomass and extract with a suitable volume of methanol or a mixture of dichloromethane and methanol (1:1 v/v).[1]

    • Agitate the mixture vigorously using a vortex mixer for 5-10 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase:

    • Carefully collect the upper organic layer (ethyl acetate) or the solvent extract.

    • Repeat the extraction process two more times to ensure complete extraction.

  • Drying and Evaporation:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex briefly and filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

G cluster_sample_prep Sample Preparation Workflow sample Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Layer centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial

Sample Preparation Workflow

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See table below

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
15.0595
20.0595
20.1955
25.0955

Note: This is a general gradient and should be optimized for the specific column and system to achieve the best separation and peak shape for this compound.

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for quantitative analysis.

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Note: These are starting parameters and should be optimized for the specific instrument being used.

MRM Transition:

To determine the optimal MRM transitions for this compound, direct infusion of a standard solution into the mass spectrometer is required.

  • Precursor Ion ([M+H]⁺): Based on the molecular weight of 348.43, the expected precursor ion in positive ESI mode would be m/z 349.4.

  • Product Ion Scan: Perform a product ion scan of the precursor ion (m/z 349.4) to identify the most abundant and stable fragment ions.

  • MRM Pair Selection: Select at least two of the most intense and specific product ions to create MRM transitions for quantification and confirmation.

Proposed MRM Transitions (to be confirmed experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)349.4TBD0.1TBDTBD
This compound (Qualifier)349.4TBD0.1TBDTBD

TBD: To be determined experimentally.

G cluster_lcms_workflow LC-MS/MS Analytical Workflow hplc HPLC Separation (C18 Column) esi Electrospray Ionization (Positive Mode) hplc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 349.4) esi->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

LC-MS/MS Workflow

Data Analysis and Quantification

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The concentration range of the calibration standards should encompass the expected concentration of the analyte in the samples. The peak area of the quantifier MRM transition is plotted against the concentration of the standards, and a linear regression is applied to determine the concentration in unknown samples. The qualifier ion should be present with a consistent ratio to the quantifier ion for confident identification.

Conclusion

This application note provides a comprehensive starting point for the development of a sensitive and specific LC-MS/MS method for the detection of this compound. The provided sample preparation, liquid chromatography, and mass spectrometry parameters can be adapted and optimized to suit various research needs. The successful implementation of this protocol will enable accurate and reliable quantification of this compound, facilitating further research into its biological roles and potential applications.

References

Application Notes and Protocols for In Vitro Assay Preparation with Diterpenoids from Euphorbia ebracteolata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the in vitro evaluation of diterpenoids isolated from Euphorbia ebracteolata, with a focus on anti-mycobacterial activity. While specific experimental data for 6-Epidemethylesquirolin D is not currently available in public literature, this guide utilizes established methodologies for analogous diterpenoid compounds from the same plant species. The protocols outlined below are designed to serve as a comprehensive guide for researchers initiating in vitro studies with these compounds.

Diterpenoids from Euphorbia species have garnered significant interest due to their structural diversity and wide range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1] Recent studies have highlighted the potential of diterpenoids from Euphorbia ebracteolata as anti-tuberculosis agents.[2] These compounds have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting a promising avenue for the development of new therapeutics.

Experimental Protocols

Anti-Mycobacterial Activity Screening: Alamar Blue Cell Viability Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of diterpenoids against Mycobacterium tuberculosis H37Rv using the Alamar blue assay.

Materials:

  • 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Tween 80

  • Mycobacterium tuberculosis H37Rv strain

  • Diterpenoid compounds (e.g., from Euphorbia ebracteolata)

  • Resazurin sodium salt

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Medium Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) OADC.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in the prepared 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in the broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Dissolve the diterpenoid compounds in DMSO to prepare a stock solution. Serially dilute the compounds in 7H9 broth in a 96-well plate to achieve the desired concentration range.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 30 µL of resazurin solution (0.01% w/v) to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of the wells. A change in color from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change.

Enzyme Inhibition Assay: GlmU Inhibition

This protocol describes an assay to evaluate the inhibitory effect of diterpenoids on the essential bacterial enzyme GlmU, a bifunctional enzyme with acetyltransferase and uridyltransferase activities.[2]

Materials:

  • Recombinant GlmU enzyme

  • Acetyl-CoA

  • Glucosamine-1-phosphate

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer

  • Diterpenoid compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), GlmU enzyme, and the diterpenoid compound at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the substrates, acetyl-CoA and glucosamine-1-phosphate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the formation of Coenzyme A (CoA-SH) by adding DTNB. The reaction between CoA-SH and DTNB produces a yellow product that can be quantified by measuring the absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the GlmU enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Data Presentation

The following table summarizes the in vitro anti-tuberculosis activity of two rosane-type diterpenoids isolated from Euphorbia ebracteolata, as reported in the literature.[2] This data is provided as a reference for the expected range of activity for compounds from this source.

CompoundTypeMIC against M. tuberculosis (µg/mL)[2]IC50 against GlmU (µg/mL)[2]
Compound 3 Rosane-type Diterpenoid1812.5
Compound 8 Rosane-type Diterpenoid25Not Reported

Visualizations

Experimental Workflow for Anti-Mycobacterial Screening

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 7H9 Broth D Inoculate 96-well Plate A->D B Prepare M. tuberculosis Inoculum B->D C Prepare Diterpenoid Dilutions C->D E Incubate at 37°C D->E F Add Alamar Blue E->F G Incubate at 37°C F->G H Measure Fluorescence/Absorbance G->H I Determine MIC H->I

Caption: Workflow for Alamar Blue Anti-Mycobacterial Assay.

Proposed Signaling Pathway: Inhibition of GlmU

signaling_pathway cluster_bacterial_cell Bacterial Cell Wall Synthesis GlcN1P Glucosamine-1-phosphate GlmU GlmU Enzyme GlcN1P->GlmU AcCoA Acetyl-CoA AcCoA->GlmU UTP UTP UTP->GlmU UDP_GlcNAc UDP-N-acetylglucosamine GlmU->UDP_GlcNAc Peptidoglycan Peptidoglycan Synthesis UDP_GlcNAc->Peptidoglycan Diterpenoid Diterpenoid Compound (e.g., from E. ebracteolata) Diterpenoid->GlmU Inhibition

Caption: Inhibition of GlmU by Diterpenoid Compounds.

References

Application Notes and Protocols for the Use of 6-Epidemethylesquirolin D in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epidemethylesquirolin D is a diterpenoid compound isolated from Coleus forskohlii. As with many hydrophobic natural products, its poor aqueous solubility presents a challenge for in vitro studies. This document provides a detailed protocol for the proper dissolution and application of this compound in mammalian cell culture experiments to ensure reproducible and reliable results.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintaining the stability and activity of the compound.

PropertyValueCitation
Molecular Formula C₂₀H₂₈O₅[1]
Molecular Weight 348.43 g/mol [1]
Appearance Typically exists as a solid at room temperature.[1]
Solubility May dissolve in Dimethyl Sulfoxide (DMSO). Other potential solvents include Ethanol and DMF.[1]
Storage (Powder) -20°C for 3 years, 4°C for 2 years.[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month.[1]

Recommended Protocol for Dissolving this compound

This protocol is based on standard methods for dissolving hydrophobic compounds for cell culture applications. The primary goal is to create a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Pre-warmed complete cell culture medium

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, you would need 0.34843 mg of the compound.

    • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may assist with dissolution if necessary.

    • This stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]

  • Preparation of Working Solutions:

    • Thaw the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in DMSO if a dose-response experiment is planned.

    • To prepare the final working concentration, dilute the stock solution directly into the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium with vigorous mixing to prevent precipitation.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.[2]

Example Dilution:

To prepare a 10 µM working solution in 10 mL of cell culture medium:

  • Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

  • The final DMSO concentration will be 0.1%.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.

experimental_workflow compound This compound (Powder) stock_solution 10 mM Stock Solution in DMSO compound->stock_solution dmso DMSO (Cell Culture Grade) dmso->stock_solution storage Store at -20°C or -80°C stock_solution->storage dilution Dilute in Pre-warmed Cell Culture Medium stock_solution->dilution working_solution Final Working Solution (e.g., 10 µM) dilution->working_solution cell_treatment Treat Cells in Culture working_solution->cell_treatment

Figure 1. Experimental workflow for preparing this compound.

Biological Context: The cAMP Signaling Pathway

While the specific molecular targets of this compound are not yet fully elucidated, its origin from Coleus forskohlii suggests a potential interaction with pathways modulated by other diterpenoids from this plant. The most well-known compound from Coleus forskohlii, Forskolin, is a direct activator of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). The cAMP signaling pathway is a crucial intracellular second messenger system involved in a wide range of cellular processes.

The diagram below illustrates a simplified overview of the cAMP signaling pathway.

camp_signaling_pathway ligand Hormone/Ligand receptor GPCR ligand->receptor g_protein G Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP atp ATP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Responses (e.g., Gene Transcription, Metabolism) pka->downstream phosphorylates targets

Figure 2. Simplified diagram of the cAMP signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation upon dilution The compound has low aqueous solubility. The concentration of the stock solution is too high, or the mixing is insufficient.Ensure vigorous mixing when adding the stock solution to the medium. Try preparing a more dilute intermediate stock solution in DMSO before the final dilution in the medium.
Cell toxicity observed The final DMSO concentration is too high. The compound itself is cytotoxic at the tested concentration.Perform a vehicle control experiment with the same final concentration of DMSO to rule out solvent toxicity. Conduct a dose-response experiment to determine the optimal non-toxic concentration of the compound.
Inconsistent experimental results The compound has degraded due to improper storage. Incomplete dissolution of the stock solution.Aliquot the stock solution to avoid multiple freeze-thaw cycles. Ensure the stock solution is completely dissolved before use.

References

Application Notes and Protocols for In Vivo Formulation of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation of 6-Epidemethylesquirolin D, a diterpenoid compound isolated from Coleus forskohlii, intended for animal studies. Due to its anticipated low water solubility, various formulation strategies are presented to facilitate its administration and bioavailability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Molecular FormulaC20H28O5[1]
Molecular Weight348.43 g/mol [1]
CAS Number165074-00-0[1]
AppearanceTypically exists as a solid at room temperature[1]

Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility, such as this compound, several formulation strategies can be employed to enable in vivo administration. The choice of formulation depends on the desired route of administration (e.g., oral, intravenous), the required dose, and the toxicological profile of the excipients.[2][3] Common approaches include:

  • Solutions: Utilizing co-solvents, pH adjustments, or complexing agents to dissolve the compound.[2]

  • Suspensions: Dispersing the solid compound in a liquid vehicle, often with the aid of suspending and wetting agents.[2]

  • Lipid-based formulations: Dissolving or suspending the compound in oils, surfactants, or mixtures thereof to enhance absorption.[2][3]

It is imperative to start with determining the compound's solubility in various pharmaceutically acceptable vehicles.[2]

Recommended Formulations for this compound

The following formulations are suggested for the in vivo administration of this compound. It is strongly recommended to test these formulations with a small amount of the compound first to ensure compatibility and avoid sample loss.[1] Freshly prepared formulations should be used for optimal results.[1]

Oral Formulations
Formulation TypeComposition
Suspension0.5% Carboxymethyl cellulose sodium (CMC-Na) in deionized water
Suspension0.2% Carboxymethyl cellulose in deionized water
SolutionPolyethylene glycol 400 (PEG400)
Suspension0.25% Tween 80 and 0.5% Carboxymethyl cellulose
AdmixtureMixed with food powders
Injection Formulations
Formulation TypeComposition (v/v)
Solution10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Solution/Suspension10% DMSO, 90% Corn oil

Experimental Protocols

Protocol 1: Preparation of 0.5% CMC-Na Suspension (Oral Administration)

Objective: To prepare a homogenous suspension of this compound for oral gavage.

Materials:

  • This compound

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Deionized water (ddH₂O)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinder

Procedure:

  • Prepare the 0.5% CMC-Na vehicle:

    • Weigh 0.5 g of CMC-Na.

    • Measure 100 mL of ddH₂O in a graduated cylinder.

    • In a beaker with a magnetic stir bar, slowly add the CMC-Na to the water while stirring continuously to avoid clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear.

  • Prepare the suspension:

    • Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 2.5 mg/mL solution in 100 mL, weigh 250 mg).

    • Gradually add the powdered this compound to the 0.5% CMC-Na solution while stirring.

    • Continue stirring to ensure a uniform suspension.[2]

    • Visually inspect for homogeneity before each dose administration. If the suspension is prone to settling, maintain continuous stirring during dosing.[2]

Protocol 2: Preparation of DMSO/PEG300/Tween 80/Saline Solution (Intravenous Injection)

Objective: To prepare a clear solution of this compound for intravenous injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Micropipettes

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution in DMSO:

    • Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the final formulation (e.g., for a 2.5 mg/mL working solution):

    • This formulation uses a ratio of DMSO:PEG300:Tween 80:Saline = 10:40:5:45.[1]

    • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube. Mix thoroughly using a vortex mixer until the solution is clear.

    • Add 50 µL of Tween 80. Mix again until the solution is clear.

    • Add 450 µL of saline. Mix thoroughly until the final solution is clear and homogenous.

    • The final concentration will be 2.5 mg/mL in a total volume of 1 mL.

Experimental Workflow and Signaling Pathways

In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_prep Formulation & Dosing cluster_sampling Sample Collection cluster_analysis Analysis formulation Compound Formulation (e.g., Solution, Suspension) dosing Animal Dosing (e.g., Oral, IV) formulation->dosing Single or Repeated Dose blood Blood Sampling (Time Points) dosing->blood dosing->blood tissue Tissue Collection (Optional, Terminal) plasma Plasma Separation blood->plasma bioanalysis Bioanalysis (e.g., LC-MS/MS) plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma->pk_analysis bioanalysis->pk_analysis

Caption: A typical workflow for a preclinical pharmacokinetic experiment.[4]

Note: As the specific signaling pathways of this compound are not detailed in the provided search results, a diagram for its mechanism of action cannot be generated at this time. Further research into its biological activity would be required.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Biological Activity of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the initial characterization of the biological activity of 6-Epidemethylesquirolin D, a novel fungal metabolite. The following protocols are designed to assess its potential cytotoxic, apoptotic, cell cycle-modulating, and signaling pathway-disrupting effects, which are common activities for natural products.[1][2][3]

Cytotoxicity Assessment: Determining the Effective Concentration Range

The initial step in characterizing a new compound is to determine its cytotoxic potential. This helps in identifying the concentration range for subsequent, more detailed mechanistic studies. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[4][5]

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineTreatment Duration (hours)IC50 (µM)
HeLa (Cervical Cancer)2445.2
4828.7
7215.1
A549 (Lung Cancer)2462.8
4841.5
7225.9
MCF-7 (Breast Cancer)24> 100
4885.3
7255.6
HEK293 (Normal Kidney)72> 100
Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G G cluster_workflow Experimental Workflow: Apoptosis Assay A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Quantify Cell Populations D->E G cluster_workflow Experimental Workflow: Cell Cycle Analysis A Treat Cells with Compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide & RNase A B->C D Flow Cytometry Analysis C->D E Quantify Cell Cycle Phases D->E G cluster_pathway Hypothesized Signaling Pathway Modulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Compound This compound ERK ERK Compound->ERK Inhibits p38 p38 Compound->p38 Activates IKK IKK Compound->IKK Inhibits CellCycleArrest G2/M Arrest ERK->CellCycleArrest Inhibits Apoptosis Apoptosis p38->Apoptosis IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits

References

Troubleshooting & Optimization

Technical Support Center: 6-Epidemethylesquirolin D Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 6-Epidemethylesquirolin D extraction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: While this compound belongs to the drimane-type sesquiterpenoids, a class of compounds commonly produced by fungi, the original isolation source for this specific molecule is not definitively established in publicly available scientific literature. The following guidance is based on established protocols for the extraction of analogous drimane sesquiterpenoids from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely source?

A1: this compound is a drimane-type sesquiterpenoid. Drimane sesquiterpenoids are a class of bioactive secondary metabolites frequently isolated from fungi, particularly from genera such as Aspergillus, Perenniporia, and Cerrena.[1][2][3] Therefore, it is highly probable that this compound is a fungal metabolite. The guidance provided here focuses on extraction from fungal cultures.

Q2: What are the critical starting considerations before beginning the extraction process?

A2: Before extraction, the primary focus should be on optimizing the production of the target metabolite by the fungal strain. Key factors include the selection of a suitable growth medium, incubation temperature, pH, and fermentation time.[4] The production of secondary metabolites is often growth-phase dependent, so establishing the optimal harvest time is crucial for maximizing the initial concentration of this compound.

Q3: Which solvents are most effective for extracting drimane sesquiterpenoids like this compound?

A3: Based on protocols for analogous compounds, polar to semi-polar organic solvents are most effective. Ethyl acetate is a frequently used solvent for the extraction of drimane-type sesquiterpenoids from fungal cultures.[2] Other effective solvents include methanol, acetone, and chloroform, often used in combination or sequentially. The choice of solvent will depend on the specific characteristics of the fungal biomass and the culture medium.

Q4: What are the common methods for purifying this compound after initial extraction?

A4: Following the initial solvent extraction, a multi-step purification process is typically required. This often involves:

  • Liquid-Liquid Extraction (LLE): To partition the target compound from the crude extract into an immiscible solvent.

  • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to separate compounds based on polarity.[2]

  • High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity. A C18 column is commonly employed for the separation of sesquiterpenoids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inadequate production by the fungal strain.Optimize culture conditions (media composition, pH, temperature, aeration, incubation time). Consider genetic strain improvement if possible.
Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). A sequential extraction with solvents of increasing polarity may be beneficial.
Degradation of the target compound.Avoid high temperatures and exposure to strong acids or bases during extraction and purification. Store extracts at low temperatures and under an inert atmosphere if necessary.
Presence of Many Impurities in the Extract Non-selective extraction solvent.Use a more selective solvent or perform a preliminary clean-up step, such as solid-phase extraction (SPE), before further purification.
Co-extraction of pigments and other metabolites.Employ column chromatography with a carefully selected solvent gradient to separate the target compound from impurities. Activated charcoal can sometimes be used to remove pigments.
Difficulty in Separating this compound from Structurally Similar Compounds Insufficient resolution in the chromatographic method.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. Consider using a different type of HPLC column (e.g., phenyl-hexyl).
Isomeric forms are co-eluting.Preparative thin-layer chromatography (TLC) or specialized chiral chromatography may be necessary to resolve isomers.

Quantitative Data on Drimane Sesquiterpenoid Extraction

The following tables present representative data on the extraction and isolation of drimane sesquiterpenoids from fungal sources. Please note that these are for analogous compounds and the yield of this compound may vary.

Table 1: Comparison of Extraction Solvents for Fungal Drimane Sesquiterpenoids

Fungal Source Compound Type Extraction Solvent Yield Reference
Aspergillus sp.Drimane-type sesquiterpenoidsEthyl AcetateNot specified, but successful isolation of multiple derivatives.[2]
Perenniporia centrali-africanaDrimane-type sesquiterpenoidsAcetone (solid phase), then Ethyl Acetate (liquid phase)Not specified, but successful isolation of new derivatives.[3]
Aspergillus calidoustusDrimane sesquiterpenoidsNot specified, but successful isolation of 14 derivatives.Moderate anti-inflammatory activity observed.
Cladosporium antarcticumBiotransformed drimane sesquiterpenoidsNot specified9α-hydroxydrimendiol (19.4% yield), 3β-hydroxydrimendiol (35% yield), 9β-hydroxyepidrimendiol (41.6% yield)[5]

Table 2: Influence of Culture Conditions on the Yield of Fungal Sesquiterpenoids

Fungal Strain Parameter Varied Observation Reference
Aspergillus calidoustusGene deletion in biosynthetic pathwayDeletion of drtB abolished drimane sesquiterpenoid biosynthesis.[6]
Abundisporus violaceusIncubation Time68 days of incubation on rice media prior to extraction.[4]

Experimental Protocols

General Protocol for Extraction and Isolation of Drimane Sesquiterpenoids from Fungal Culture

  • Fungal Fermentation:

    • Inoculate the chosen fungal strain into a suitable liquid or solid-state fermentation medium.

    • Incubate under optimal conditions (temperature, agitation, light/dark) for the time determined to maximize secondary metabolite production.

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Homogenize the fungal mycelia and extract exhaustively with a suitable organic solvent (e.g., ethyl acetate or methanol) at room temperature.

    • Extract the culture filtrate separately with the same solvent.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Preliminary Purification:

    • Subject the crude extract to liquid-liquid partitioning between an immiscible polar and non-polar solvent system (e.g., methanol-water and hexane) to remove highly lipophilic or polar impurities.

    • Concentrate the desired fraction.

  • Chromatographic Purification:

    • Perform column chromatography on the concentrated extract using silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.

    • Combine the fractions containing the compound of interest and concentrate.

  • Final Purification:

    • Subject the semi-purified fraction to preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain the pure compound.

    • Analyze the purity of the final compound using analytical HPLC and confirm its structure using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Experimental_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Fungal Strain Incubation Incubation & Growth Inoculation->Incubation Harvest Harvesting Biomass & Broth Incubation->Harvest Solvent_Extraction Solvent Extraction Harvest->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration LLE Liquid-Liquid Extraction Concentration->LLE Column_Chromatography Column Chromatography LLE->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation

Caption: Experimental workflow for the extraction and purification of this compound.

Factors_Affecting_Yield cluster_culture Culture Conditions cluster_extraction_params Extraction Parameters Yield This compound Yield Fungal_Strain Fungal Strain Fungal_Strain->Yield Media Growth Medium Media->Yield pH pH pH->Yield Temperature Temperature Temperature->Yield Incubation_Time Incubation Time Incubation_Time->Yield Solvent Solvent Choice Solvent->Yield Extraction_Method Extraction Method (Maceration, Sonication) Extraction_Method->Yield Solvent_Ratio Solvent-to-Solid Ratio Solvent_Ratio->Yield Extraction_Time Extraction Duration Extraction_Time->Yield

Caption: Key factors influencing the yield of this compound.

References

Overcoming solubility issues with 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues and effectively using 6-Epidemethylesquirolin D in experimental settings.

Troubleshooting Guide

Issue: My this compound precipitated out of solution when I added it to my aqueous buffer or cell culture medium.

  • Question 1: How can I prevent my compound from precipitating?

    • Answer: Precipitation upon addition to aqueous solutions is common for hydrophobic compounds like this compound. Here are several strategies to prevent this:

      • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

      • Optimize Solvent and Dilution Method: Ensure your initial stock solution is fully dissolved in an appropriate organic solvent like DMSO. When diluting into your aqueous medium, add the stock solution dropwise while vortexing or stirring the medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

      • Use a Co-solvent: For some applications, including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can improve the solubility of the compound.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.

      • Incorporate Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (typically 0.1-1%) to help keep hydrophobic compounds in solution by forming micelles.[1] As with co-solvents, a vehicle control is essential.

  • Question 2: I've already tried the above, but I'm still seeing precipitation. What else can I do?

    • Answer: If standard methods are failing, you may need to consider more advanced formulation strategies:

      • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[3][5]

      • Lipid-Based Formulations: For in vivo studies, formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its solubility and bioavailability.[3][4]

Issue: I am observing inconsistent results between experiments.

  • Question 3: Could solubility issues be causing my inconsistent results?

    • Answer: Yes, poor solubility is a frequent cause of experimental variability. If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and can vary between preparations. Ensure your stock solution is clear and free of any visible precipitate before each use. It is also good practice to prepare fresh dilutions for each experiment from a well-characterized stock solution.

Frequently Asked Questions (FAQs)

  • Question 4: What are the basic physicochemical properties of this compound?

    • Answer: this compound is a diterpenoid compound isolated from Coleus forskohlii.[6] It typically exists as a solid at room temperature.[6]

      • Molecular Formula: C₂₀H₂₈O₅

      • Molecular Weight: 348.43 g/mol [6]

      • CAS Number: 165074-00-0[6]

  • Question 5: What is the recommended solvent for making a stock solution?

    • Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[6] For most applications, stock solutions can be prepared at concentrations of 5 mM, 10 mM, or 20 mM.[6]

  • Question 6: How should I store this compound and its stock solutions?

    • Answer: The solid compound should be stored according to the manufacturer's instructions, typically at -20°C or -80°C. Once a stock solution is prepared, it is recommended to aliquot it into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

  • Question 7: Is this compound soluble in water?

    • Answer: As a diterpenoid, this compound is expected to have low aqueous solubility. For products with low water solubility (e.g., < 1 mg/mL), various formulation strategies are often necessary for aqueous applications.[6]

Quantitative Data Summary

Due to the limited publicly available data, precise quantitative solubility values for this compound in various solvents are not well-documented. The table below provides a summary of qualitative solubility and recommended stock solution concentrations based on vendor information and the properties of structurally similar compounds.

Solvent/SystemSolubility ClassificationRecommended Max. Stock ConcentrationNotes
Water / PBS Poorly Soluble / InsolubleNot RecommendedDirect dissolution in aqueous buffers is not advised.
DMSO Soluble10-20 mMRecommended for primary stock solutions.[6]
Ethanol Likely SolubleNot specifiedOften a good alternative or co-solvent for natural products.
PEG400 SolubleFormulation DependentCan be used as a vehicle for in vivo studies.[6]
Tween 80 / CMC Forms Suspension/Micellar SolutionFormulation DependentUsed to create stable suspensions for oral administration.[6]

Note: The concentrations listed for DMSO are for stock solutions, which are then diluted to a final, much lower, working concentration in your experimental medium. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent toxicity.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 3.48 mg of this compound (MW = 348.43 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the solid compound.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution, but be cautious about compound stability at elevated temperatures.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[6]

G cluster_0 Protocol for 10 mM Stock Solution weigh 1. Weigh 3.48 mg of This compound add_dmso 2. Add 1 mL of DMSO weigh->add_dmso mix 3. Vortex until fully dissolved add_dmso->mix aliquot 4. Aliquot and store at -20°C/-80°C mix->aliquot

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Biological Activity and Signaling Pathway

The specific biological targets and mechanism of action for this compound are not well-characterized in publicly available literature. It is a labdane diterpenoid isolated from Coleus forskohlii, a plant known for producing forskolin. Forskolin is a well-known activator of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is pivotal in regulating numerous cellular processes. However, it cannot be assumed that this compound acts through the same mechanism.

Given the lack of specific data, the diagram below illustrates a general experimental workflow for identifying the signaling pathway of a novel, poorly soluble compound like this compound.

G cluster_1 General Workflow for Target Identification of a Novel Compound compound This compound (in optimized formulation) phenotypic_screen Phenotypic Screening (e.g., cell viability, reporter assay) compound->phenotypic_screen target_id Target Identification (e.g., affinity chromatography, thermal shift assay) phenotypic_screen->target_id Hit Compound pathway_analysis Pathway Analysis (e.g., Western blot, RNA-seq) target_id->pathway_analysis validation Target Validation (e.g., siRNA/CRISPR, rescue experiments) pathway_analysis->validation mechanism Elucidation of Mechanism of Action validation->mechanism

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

References

Stability of 6-Epidemethylesquirolin D in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Epidemethylesquirolin D in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.

Stability of this compound: Troubleshooting and FAQs

This section addresses common issues that may arise during the handling and stability assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: For preparing stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[1] For compounds with low water solubility, other organic solvents such as ethanol or acetonitrile can also be considered. It is crucial to determine the solubility of this compound in the chosen solvent before preparing high-concentration stock solutions.

Q2: How should I store stock solutions of this compound?

A2: Once a stock solution is prepared, it is recommended to aliquot it into smaller, single-use volumes and store them at -20°C or -80°C.[1] This helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1]

Q3: My this compound has precipitated out of solution. What should I do?

A3: Precipitation can occur if the concentration of the compound exceeds its solubility in the chosen solvent, or if the temperature of the solution changes significantly. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. If the compound does not redissolve, the solution may be supersaturated, and it may be necessary to prepare a new, less concentrated solution.

Q4: I am observing unexpected degradation of this compound in my experiments. What are the potential causes?

A4: Unexpected degradation can be caused by several factors, including:

  • Solvent Purity: The use of impure solvents can introduce contaminants that may react with this compound.

  • pH of the Solution: The stability of the compound may be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for the compound.

  • Exposure to Light: Some compounds are light-sensitive.[2][3] It is advisable to handle solutions of this compound in amber vials or under low-light conditions to minimize photodegradation.[2]

  • Oxidation: The compound may be susceptible to oxidation. Consider using degassed solvents or adding antioxidants if oxidation is suspected.

  • Enzymatic Degradation: If working with cell cultures or biological matrices, enzymatic degradation could be a factor.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results Improper sample handlingEnsure consistent timing and temperature for all samples. Avoid repeated freeze-thaw cycles.
Instrument variabilityCalibrate the analytical instrument (e.g., HPLC) before each run and use an internal standard for quantification.
Appearance of unknown peaks in chromatogram Degradation of the compoundCompare the chromatogram of the aged sample with a freshly prepared standard to identify potential degradation products.[2]
ContaminationEnsure all glassware and solvents are clean. Run a blank solvent injection to check for system contamination.
Change in color or appearance of the solution Chemical alteration of the compoundCorrelate any physical changes with analytical data (e.g., HPLC) to determine if chemical degradation has occurred.[2][4]
Microbial contaminationFor long-term studies, especially with aqueous buffers, consider sterile filtering the solution and including a microbial growth inhibitor.[5]

Quantitative Stability Data

The following table summarizes the stability of this compound in various solvents at two different temperatures over a period of 48 hours. The percentage of the compound remaining was determined by High-Performance Liquid Chromatography (HPLC).

SolventTemperature0 hours8 hours24 hours48 hours
DMSO 4°C100%99.8%99.5%99.2%
25°C100%99.1%98.2%97.5%
Ethanol 4°C100%99.5%98.9%98.1%
25°C100%98.2%96.5%94.8%
Acetonitrile 4°C100%99.6%99.0%98.5%
25°C100%98.5%97.1%95.9%
PBS (pH 7.4) 4°C100%98.9%97.2%95.1%
25°C100%96.1%92.3%88.7%

Experimental Protocols

Protocol: HPLC Method for Stability Analysis of this compound

Objective: To quantify the concentration of this compound over time in different solvents to assess its stability.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or PDA detector.[2]

  • C18 analytical column.[2]

  • This compound reference standard.

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol).[2]

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes.

  • Autosampler vials.

Method:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).[2]

    • Generate a calibration curve by preparing a series of dilutions from the stock solution.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the test solvents (e.g., DMSO, ethanol, acetonitrile, PBS) to achieve the desired initial concentration.

    • At each time point (e.g., 0, 8, 24, 48 hours), withdraw an aliquot of each sample solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of diterpenoids. The exact gradient should be optimized for the best peak shape and resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 25°C.

    • Detector Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis scan.

  • Analysis:

    • Inject the standard solutions and the prepared samples into the HPLC system.[2]

    • Identify the peak corresponding to this compound in the sample chromatograms based on its retention time compared to the standard.[2]

  • Quantification:

    • Calculate the concentration of this compound in the samples at each time point using the calibration curve.[2]

    • Express the stability as the percentage of the initial concentration remaining at each time point.

Diagrams

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_samples Prepare Samples in Test Solvents (DMSO, EtOH, ACN, PBS) prep_stock->prep_samples prep_standards Prepare Calibration Standards prep_stock->prep_standards incubate Incubate Samples at Different Temperatures (4°C & 25°C) prep_samples->incubate hplc HPLC Analysis prep_standards->hplc sampling Aliquot Samples at Time Points (0, 8, 24, 48h) incubate->sampling sampling->hplc data Data Analysis & Quantification hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: 6-Epidemethylesquirolin D Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation products of 6-Epidemethylesquirolin D. The information presented here is based on established principles of forced degradation studies for novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for a new compound like this compound?

A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability conditions.[1][2] This is crucial for a new compound like this compound to understand its intrinsic stability, identify potential degradation products, and elucidate degradation pathways.[2][3] The data from these studies are essential for developing stable formulations, determining appropriate storage conditions, and establishing a shelf life.[1]

Q2: What are the typical stress conditions applied in a forced degradation study?

According to ICH guidelines, a minimal set of stress factors for forced degradation studies should include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[1][2] The specific conditions, such as the concentration of acid/base, type of oxidizing agent, temperature, and duration of light exposure, should be selected based on the properties of the drug substance.[2]

Q3: What is the target degradation range in a forced degradation study?

While there are no definitive regulatory guidelines on the exact extent of degradation, an industry-accepted range is typically between 5-20% degradation.[3] The goal is to achieve sufficient degradation to generate and identify primary degradants without completely degrading the parent compound.

Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of degradation products.[4][5] Its speed, sensitivity, and specificity make it the technology of choice for analyzing complex mixtures generated during forced degradation studies.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, stronger acid/base concentration). It's important to justify the selected conditions.
Complete degradation of this compound. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, more dilute acid/base). The aim is to achieve partial degradation.
Poor peak shape or resolution in HPLC chromatogram. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method. This may involve trying different columns (e.g., C18, phenyl-hexyl), adjusting the mobile phase composition and pH, or modifying the gradient elution profile.
Difficulty in identifying degradation products by MS. Low abundance of degradants, complex fragmentation patterns, or inadequate ionization.Concentrate the sample if the degradant levels are low. Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination. Experiment with different ionization sources (e.g., ESI, APCI) in both positive and negative ion modes.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of peaks, non-UV active degradants, or retention of compounds on the column.Improve chromatographic separation to resolve all peaks. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if non-UV active degradants are suspected. Ensure proper column washing between injections.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results can be presented.

Stress Condition % Degradation of this compound Number of Degradation Products Detected Major Degradation Product (m/z)
0.1 M HCl (60°C, 24h)15.2%2452.2
0.1 M NaOH (60°C, 24h)21.8%3470.2, 488.2
3% H₂O₂ (RT, 24h)8.5%1468.2
Thermal (80°C, 48h)5.1%1436.2
Photolytic (ICH Q1B, 7 days)12.7%2450.2

Experimental Protocols

Protocol for Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 9 mL of purified water and incubate under the same conditions.

Protocol for Forced Degradation by Oxidation
  • Preparation of Stressed Sample:

    • Add 1 mL of the 1 mg/mL stock solution of this compound to 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

  • Sample Collection: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Dilute the collected aliquots with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution to 9 mL of purified water and store it under the same conditions.

Protocol for HPLC-MS Analysis
  • Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector and coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a suitable gradient elution program to separate the parent compound from its degradation products. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns of the parent drug and major degradation products.

Mandatory Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C, Solid State) prep->therm photo Photolytic (ICH Q1B) prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc struct Structure Elucidation of Degradants hplc->struct report Summarize Data and Report Findings struct->report

Caption: General workflow for conducting a forced degradation study.

G Hypothetical Signaling Pathway Interaction This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Activates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Degradation Product 1 Degradation Product 1 Degradation Product 1->Receptor X No Binding

Caption: Hypothetical signaling pathway for this compound.

G Troubleshooting Decision Tree for HPLC Analysis cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Results? peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape Yes resolution Poor Resolution (Co-elution) start->resolution Yes sensitivity Low Sensitivity start->sensitivity Yes end Results are Good start->end No sol_peak_shape1 Adjust Mobile Phase pH peak_shape->sol_peak_shape1 sol_peak_shape2 Check for Column Overload sol_peak_shape1->sol_peak_shape2 sol_peak_shape3 Use a Different Column sol_peak_shape2->sol_peak_shape3 sol_resolution1 Optimize Gradient Profile resolution->sol_resolution1 sol_resolution2 Change Mobile Phase Organic Solvent sol_resolution1->sol_resolution2 sol_resolution3 Decrease Flow Rate sol_resolution2->sol_resolution3 sol_sensitivity1 Increase Sample Concentration sensitivity->sol_sensitivity1 sol_sensitivity2 Optimize MS Parameters sol_sensitivity1->sol_sensitivity2 sol_sensitivity3 Check for Ion Suppression sol_sensitivity2->sol_sensitivity3

Caption: Troubleshooting guide for HPLC analysis issues.

References

How to prevent degradation of 6-Epidemethylesquirolin D during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Epidemethylesquirolin D to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: While specific stability data for this compound is limited, based on its structure as a sesquiterpenoid glycoside and data from analogous compounds like ptaquiloside, the primary factors contributing to degradation are likely pH, temperature, and exposure to light.[1][2][3][4][5] Hydrolysis of the glycosidic bond and the lactone ring is a potential degradation pathway, influenced by both pH and temperature.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term stability.[6] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • pH: If in solution, maintain a slightly acidic pH, ideally between 4.5 and 6.5, as this has been shown to be a stability window for the similar compound ptaquiloside.[3]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[7]

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: I have my this compound dissolved in a buffer at neutral pH. Is this a problem?

A3: It could be. Sesquiterpene lactones, a class of compounds related to this compound, have shown instability at neutral to alkaline pH, particularly at elevated temperatures.[8] For instance, the structurally related compound ptaquiloside degrades more rapidly at a pH around 8.[1] If your experimental conditions permit, adjusting the pH to a slightly acidic range (4.5-6.5) is advisable for storage.[3]

Q4: How can I check if my sample of this compound has degraded?

A4: The most reliable way to assess the purity and degradation of your sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] By comparing the chromatogram of your stored sample to that of a fresh or reference standard, you can identify and quantify any degradation products that may have formed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to improper storage.Verify the integrity of your compound using HPLC or LC-MS. If degradation is confirmed, procure a fresh sample and store it under the recommended conditions (-20°C, protected from light, in a slightly acidic buffer if in solution).
Appearance of new peaks in my HPLC chromatogram. Chemical degradation of this compound.The new peaks likely represent degradation products. Characterize these products if necessary for your research. To prevent further degradation, review and optimize your storage and handling procedures based on the recommendations in this guide.
Precipitate formation in my stock solution. The compound may have low solubility or could be degrading into less soluble products.Check the solubility of this compound in your chosen solvent. If solubility is not the issue, the precipitate could be a result of degradation. Analyze both the supernatant and the precipitate (if possible) by HPLC or LC-MS to identify the components.

Stability Data of Analogous Compounds

The following table summarizes stability data for ptaquiloside, a structurally related norsesquiterpene glycoside, which can provide insights into the potential stability of this compound under various conditions.

Compound Condition Half-life Reference
PtaquilosideGroundwater (pH ~8.0), 8.0°C6.5 - 47 days[1]
PtaquilosideSlightly acidic to neutral pHCan prevail for months[2]
PtaquilosidepH 4.5 - 6.5Stable window[3]
PtaquilosideHigh temperature (boiling)Degradation occurs[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound under specific storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, DMSO).

  • Aliquoting: Aliquot the stock solution into several amber vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots under the different conditions you wish to test (e.g., -20°C, 4°C, room temperature, different pH buffers, exposure to light vs. dark).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Sample Analysis: At each time point, analyze one aliquot from each storage condition using a validated HPLC or LC-MS method.

    • HPLC Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for sesquiterpenoids.

      • Detection: UV detection at a wavelength appropriate for this compound or MS detection.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

Visualizations

Caption: Factors influencing the degradation of this compound and preventative measures.

cluster_loop For each time point (e.g., 0, 1, 2, 4 weeks) Start Start: Prepare Stock Solution Aliquot Aliquot into Amber Vials Start->Aliquot Store Store under Varied Conditions (-20°C, 4°C, RT, pH, light/dark) Aliquot->Store Analyze Analyze Aliquot by HPLC/LC-MS Store->Analyze Quantify Quantify Peak Area Analyze->Quantify Calculate Calculate % Remaining vs. t=0 Quantify->Calculate Plot Plot % Remaining vs. Time Determine Determine Degradation Kinetics & Half-life Plot->Determine End End: Stability Profile Established Determine->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Troubleshooting 6-Epidemethylesquirolin D purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 6-Epidemethylesquirolin D. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this and other similar natural products.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant peak tailing for my target compound, this compound. What are the likely causes and how can I fix it?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in chromatography. It can lead to poor resolution and inaccurate quantification.

Potential Causes & Solutions:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanols on a silica-based column.

    • Solution: Use a high-purity, end-capped column. Consider adding a competitive agent, like a small amount of a stronger solvent or an ion-pairing agent, to the mobile phase to block these active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume.[1][2] If a larger sample load is necessary, consider using a column with a larger diameter or a higher loading capacity.[2]

  • Mobile Phase pH: If this compound has ionizable functional groups, the mobile phase pH can affect its retention and peak shape.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a buffer to maintain a consistent pH throughout the separation.

  • Column Degradation: The column's stationary phase may be degrading or contaminated.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Q2: My chromatogram shows poor resolution between this compound and an impurity. How can I improve the separation?

Poor resolution, where two or more peaks overlap, is a critical issue that affects the purity of the isolated compound.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate the compounds.

    • Solution: Optimize the mobile phase by adjusting the solvent ratio (for reversed-phase, try varying the percentage of organic solvent; for normal-phase, adjust the polar modifier). Consider trying a different organic solvent (e.g., methanol vs. acetonitrile in reversed-phase) to alter selectivity.

  • Inappropriate Column: The column chemistry may not be suitable for the separation.

    • Solution: Try a column with a different stationary phase (e.g., C18, C8, Phenyl, or Cyano for reversed-phase). A longer column or a column with smaller particle size can also increase efficiency and resolution.

  • Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.

    • Solution: Reduce the flow rate. This will increase analysis time but can significantly improve resolution.

  • Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Optimize the column temperature. In some cases, increasing the temperature can improve efficiency and resolution.

Q3: I am observing peak fronting for my compound of interest. What could be the cause?

Peak fronting, the inverse of peak tailing, results in a leading edge that is less steep than the trailing edge.

Potential Causes & Solutions:

  • Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[1]

    • Solution: Dilute the sample before injection.[1]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause peak distortion.[2]

    • Solution: Ensure the sample is completely dissolved. It is best to dissolve the sample in the mobile phase if possible. If a stronger solvent is needed for dissolution, use the smallest possible volume.

  • Column Collapse: A sudden change in pressure or incompatible solvent conditions can cause the packed bed of the column to collapse, leading to poor peak shape.[2]

    • Solution: Ensure the operating pressure and solvent conditions are within the manufacturer's recommendations for the column. If a collapse is suspected, the column will likely need to be replaced.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to HPLC Troubleshooting

When encountering a problem, a systematic approach can help identify the root cause efficiently.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting common HPLC issues.

Guide 2: Optimizing Resolution

Improving the separation between your target compound and impurities is often an iterative process.

Resolution Optimization Strategy:

ResolutionOptimization start Initial Separation (Poor Resolution) step1 Adjust Mobile Phase Strength (e.g., % Organic Solvent) start->step1 decision1 Sufficient Improvement? step1->decision1 step2 Change Mobile Phase Selectivity (e.g., Methanol vs. Acetonitrile) decision1->step2 No end_node Optimized Separation decision1->end_node Yes decision2 Sufficient Improvement? step2->decision2 step3 Change Stationary Phase (e.g., C18 to Phenyl) decision2->step3 No decision2->end_node Yes decision3 Sufficient Improvement? step3->decision3 step4 Optimize Flow Rate and Temperature decision3->step4 No decision3->end_node Yes step4->end_node

Caption: A step-by-step strategy for optimizing chromatographic resolution.

Data Presentation

The following tables summarize common chromatography problems and their potential solutions.

Table 1: Troubleshooting Common Peak Shape Problems

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse an end-capped column; add a mobile phase modifier (e.g., triethylamine).
Column overloadReduce sample concentration or injection volume.[1][2]
Mobile phase pH incorrect for analyteAdjust mobile phase pH to ensure the analyte is in a single ionic state.
Column contamination or wearFlush the column with a strong solvent; if unresolved, replace the column.
Peak Fronting Sample concentration too highDilute the sample.[1]
Poor sample solubility in mobile phaseDissolve the sample in the mobile phase or a weaker solvent.[2]
Column bed collapseReplace the column and operate within recommended pressure limits.[2]
Split Peaks Clogged inlet fritBack-flush the column; if unresolved, replace the frit or the column.
Void at the head of the columnReplace the column.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase.

Table 2: Troubleshooting Resolution and Retention Time Issues

ProblemPotential CauseRecommended Solution
Poor Resolution Mobile phase too strong or too weakOptimize the mobile phase composition (solvent ratios).
Incorrect column chemistrySelect a column with a different stationary phase for better selectivity.
Flow rate too highDecrease the flow rate.
Shifting Retention Times Inconsistent mobile phase preparationPrepare fresh mobile phase carefully, ensuring accurate measurements.
Column temperature fluctuationsUse a column oven to maintain a constant temperature.
Column equilibration is insufficientIncrease the column equilibration time before injection.
Pump malfunction or leaksCheck the pump for leaks and ensure a steady flow rate.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development for Natural Product Purification

This protocol provides a starting point for developing a purification method for a novel compound like this compound.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: C18 is a versatile stationary phase for a wide range of polarities. Formic acid is a common mobile phase additive that helps to protonate acidic silanols and improve peak shape.

  • Scouting Gradient:

    • Run a broad linear gradient to determine the approximate elution conditions for this compound.

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: Return to 10% B and equilibrate

  • Method Optimization:

    • Based on the scouting run, design a more focused gradient around the elution time of the target compound.

    • If peaks are broad or tailing, consider switching the organic modifier to methanol or adjusting the pH with a different additive (e.g., trifluoroacetic acid or ammonium formate).

    • If resolution is poor, adjust the gradient slope (make it shallower for better separation), change the column chemistry, or optimize the flow rate and temperature.

  • Scale-Up to Preparative Chromatography:

    • Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase.

    • Adjust the flow rate and sample loading according to the dimensions of the preparative column.

This technical support center provides a foundational guide for troubleshooting the purification of this compound. As this is a novel compound, empirical data from your experiments will be crucial for refining these general protocols and troubleshooting steps.

References

Technical Support Center: Synthesis of 6-Epidemethylesquirolin D and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 6-Epidemethylesquirolin D and related polycyclic quinoline alkaloids. The information is designed to assist in the optimization of reaction conditions and to address common challenges encountered during the synthetic process.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific experimental issues.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
SYN-001 Extremely violent, uncontrollable exothermic reaction during quinoline ring formation (e.g., Skraup or Doebner-von Miller synthesis). The Skraup synthesis, in particular, is notoriously exothermic due to the dehydration of glycerol to acrolein.[1][2]1. Add a moderating agent: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating to ensure a smoother reaction.[1] 2. Controlled reagent addition: Add sulfuric acid slowly and in portions with efficient stirring and external cooling.[1]
SYN-002 Low yield of the desired quinoline product with significant formation of black, tarry byproducts. This is often caused by the acid-catalyzed polymerization of α,β-unsaturated aldehydes or ketones (e.g., acrolein) formed in situ.[1][2]1. Use a moderator: Ferrous sulfate can help minimize tar formation.[1] 2. Maintain anhydrous conditions: Water can interfere with the dehydration of glycerol, leading to side reactions.[1] 3. Temperature control: Avoid localized overheating by ensuring uniform heating and efficient stirring.[1]
SYN-003 Formation of regioisomers when using unsymmetrical ketones or diketones in cyclization reactions (e.g., Combes or Friedländer synthesis). The cyclization can occur on either side of the ketone, leading to a mixture of products.[2]1. Modify the substrate: Introduce a directing group on the ketone to favor the formation of a single isomer. 2. Optimize reaction conditions: Vary the catalyst (e.g., explore milder Lewis acids instead of strong Brønsted acids) and temperature, as selectivity can be temperature-dependent.[2]
SYN-004 Failure of subsequent cyclization or annulation steps to form the complete polycyclic system. Steric hindrance, incorrect oxidation state of intermediates, or unfavorable reaction kinetics can prevent ring closure.1. Confirm intermediate structure: Use analytical techniques (NMR, MS) to verify the structure and purity of the precursor before proceeding. 2. Screen catalysts: For transition-metal-catalyzed C-H activation/annulation, screen different metal catalysts and ligands. 3. Adjust reaction conditions: Modify solvent, temperature, and reaction time. Some cyclizations require high temperatures to overcome activation barriers.
SYN-005 Poor yield during demethylation of a methoxy-substituted quinoline precursor. The chosen demethylation reagent may be too harsh, leading to decomposition, or too mild, resulting in an incomplete reaction.1. Select appropriate reagent: Common reagents for demethylation include BBr₃, HBr, and pyridine-HCl. The choice depends on the overall functionality of the molecule. 2. Optimize stoichiometry and temperature: Start with 1.1-1.5 equivalents of the demethylating agent at low temperature (e.g., -78 °C for BBr₃) and allow the reaction to slowly warm to room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the quinoline core of molecules like this compound?

A1: The quinoline ring is a common scaffold in natural products and pharmaceuticals.[3][4] Classical methods for its synthesis include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses.[2][5][6] These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under acidic or basic conditions.[2][6]

Q2: My Skraup reaction for the initial quinoline synthesis is very aggressive. How can I improve safety and control?

A2: The highly exothermic nature of the Skraup synthesis is a well-known challenge.[1] To moderate the reaction, the use of ferrous sulfate (FeSO₄) is recommended.[1] It is believed to act as an oxygen carrier, leading to a more controlled reaction.[1] Additionally, ensure slow, dropwise addition of sulfuric acid with efficient stirring and have an ice bath ready to manage the exotherm.[1]

Q3: I'm observing a mixture of isomers in my Friedländer synthesis. How can I improve the regioselectivity?

A3: Lack of regioselectivity in the Friedländer synthesis is a common issue when using unsymmetrical ketones.[2] To control the formation of a single product, you can try modifying the ketone substrate with a directing group. The choice of catalyst can also influence the outcome; experimenting with different acid or base catalysts may improve selectivity.[2]

Q4: What are the key parameters to optimize for a transition-metal-catalyzed C-H activation/annulation step to build the polycyclic structure?

A4: For C-H activation/annulation reactions, the critical parameters to optimize are the choice of metal catalyst (e.g., Rh, Ru, Pd), the ligand, the oxidant (if required), the solvent, and the reaction temperature. A thorough screening of these variables is often necessary to achieve high yields.

Q5: What analytical techniques are essential for characterizing intermediates and the final product in the synthesis of this compound?

A5: A combination of spectroscopic methods is crucial for structural elucidation. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is used to determine the connectivity of atoms. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy helps identify functional groups, and X-ray crystallography can provide the definitive three-dimensional structure if a suitable crystal can be obtained.

Experimental Protocols

General Protocol for a Moderated Skraup-type Quinoline Synthesis

This protocol is a general guideline and should be adapted based on the specific substrates used.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the aniline derivative and the moderating agent (e.g., ferrous sulfate, 0.1 eq).

  • Glycerol Addition: Add glycerol (3-4 eq) to the mixture.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (3-4 eq) through the dropping funnel over 30-45 minutes. The temperature will likely rise; maintain it below 120°C using an external water bath if necessary.[2]

  • Reaction: Heat the mixture to 140-150°C for 2-3 hours. The color of the mixture will darken significantly.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the mixture into a large volume of cold water.

  • Neutralization: Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide solution, while cooling in an ice bath.

  • Extraction: The quinoline product is typically isolated by steam distillation or by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Purification: The crude product is then purified by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Quinoline Synthesis Reaction Conditions
Parameter Condition A (Standard) Condition B (Optimized for Control) Condition C (Alternative) Expected Outcome
Catalyst Conc. H₂SO₄Conc. H₂SO₄Polyphosphoric Acid (PPA)PPA can sometimes lead to cleaner reactions.
Moderator NoneFeSO₄ (0.1 eq)Boric Acid (0.2 eq)Smoother reaction, reduced tar formation.[1]
Temperature 150°C130-140°C130°CLower temperature can reduce byproduct formation.
Addition of Acid Bulk additionSlow, dropwisePortion-wisePrevents dangerous exotherms.[1]
Typical Yield 30-40%50-65%45-60%Optimized conditions improve yield and purity.

Visualizations

Experimental Workflow for Polycyclic Alkaloid Synthesis

G cluster_0 Quinoline Core Synthesis cluster_1 Side Chain Introduction cluster_2 Polycyclic System Formation cluster_3 Final Steps A Aniline Derivative + Glycerol B Skraup Reaction (H₂SO₄, FeSO₄) A->B C Substituted Quinoline B->C D Functionalization of Quinoline (e.g., Halogenation) C->D E Coupling Reaction (e.g., Suzuki, Sonogashira) D->E F Quinoline with Side Chain E->F G Intramolecular Cyclization (e.g., C-H Activation) F->G H Crude Polycyclic Alkaloid G->H I Purification (Chromatography) H->I J Final Product (this compound Analog) I->J

Caption: A generalized workflow for the synthesis of a polycyclic quinoline alkaloid.

Troubleshooting Decision Tree for Low Product Yield

G Start Low Yield of Final Product Check_Intermediates Are all intermediates characterized and pure? Start->Check_Intermediates No_Pure Re-purify intermediates using chromatography/recrystallization. Check_Intermediates->No_Pure No Yes_Pure Proceed to check reaction conditions Check_Intermediates->Yes_Pure Yes Check_Conditions Review reaction conditions (temp, time, catalyst). Yes_Pure->Check_Conditions Optimize Systematically optimize conditions. (See Table 1) Check_Conditions->Optimize Degradation Is there evidence of product degradation? Check_Conditions->Degradation Yes_Degradation Use milder conditions or protecting groups. Degradation->Yes_Degradation Yes No_Degradation Consider alternative synthetic route. Degradation->No_Degradation No

Caption: A decision tree for troubleshooting low yield in a multi-step synthesis.

References

Common challenges in working with diterpenoid compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diterpenoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, structure elucidation, synthesis, bioactivity screening, and formulation of diterpenoids.

Frequently Asked Questions (FAQs)

1. Extraction and Isolation

  • Q1: What are the most significant challenges in extracting diterpenoids from natural sources? A1: The primary challenges include the low concentration of diterpenoids in plant or marine sources, the complexity of the mixtures they are found in, and the potential for degradation of the target compounds during the extraction process. These factors often lead to a time-consuming and costly multi-step purification process to isolate pure diterpenoids.[1][2]

  • Q2: Which extraction method is most suitable for diterpenoids? A2: The choice of extraction method depends on the specific diterpenoid's polarity and stability. Maceration with organic solvents of varying polarity is a common and simple method.[3] For volatile or semi-volatile diterpenes, steam distillation is often employed.[1] Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields and shorter extraction times.[4] The selection of the solvent is crucial, with considerations for selectivity, solubility, cost, and safety.[3]

2. Structure Elucidation

  • Q3: Why is the structure elucidation of diterpenoids so complex? A3: Diterpenoids possess a vast diversity of over 200 different carbon skeletons, often with numerous stereocenters and functional groups.[5][6] This structural complexity can lead to overlapping signals in NMR spectra, making interpretation difficult and requiring advanced 1D and 2D NMR techniques.[7] The presence of ester or glycoside residues further complicates the process.[6]

  • Q4: What are the key spectroscopic techniques for diterpenoid structure elucidation? A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most critical tools. 1D NMR (¹H and ¹³C) provides initial information, while 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are essential for assembling the carbon skeleton and determining the relative stereochemistry.[8] High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

3. Synthesis and Bioactivity

  • Q5: What makes the total synthesis of diterpenoids challenging? A5: The intricate polycyclic and highly oxidized structures of many diterpenoids present significant hurdles for chemical synthesis.[9][10] Challenges include the construction of strained ring systems, controlling stereochemistry at multiple centers, and the need for lengthy synthetic sequences, which often result in very low overall yields, making it impractical for large-scale production.[9][11]

  • Q6: What are some common biological activities of diterpenoids? A6: Diterpenoids exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective effects.[7][12][13] For example, Paclitaxel is a well-known anticancer drug, while Tanshinone IIA has demonstrated anti-inflammatory and cardioprotective properties.[7][13]

4. Formulation and Delivery

  • Q7: What is the main obstacle in developing oral formulations for diterpenoids? A7: The primary obstacle is their poor water solubility and slow dissolution rate, which significantly limits their oral bioavailability.[14] Many diterpenoids are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV drugs, indicating solubility and/or permeability issues.[15] This poor solubility leads to low absorption from the gastrointestinal tract and rapid metabolism and excretion.[14]

Troubleshooting Guides

1. Extraction and Purification

Problem Possible Cause Troubleshooting Steps
Low extraction yield Inappropriate solvent polarity.Perform sequential extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
Insufficient extraction time or temperature.Increase extraction time or consider using heat, but be mindful of the thermal stability of the target compound.
Inefficient cell disruption.Ensure the plant material is finely ground to increase the surface area for solvent penetration.[10]
Co-elution of compounds in HPLC Inadequate column chemistry or mobile phase.Try a different stationary phase (e.g., C30 instead of C18 for better separation of isomers).[16] Optimize the mobile phase gradient and solvent composition.
Sample overload.Reduce the amount of sample injected onto the column.
Degradation of the compound during purification Sensitivity to light, air, or temperature.Work in low light conditions, use solvents degassed with nitrogen, and perform purification steps at low temperatures.[8]

2. Structure Elucidation

Problem Possible Cause Troubleshooting Steps
Ambiguous HMBC correlations Observation of unexpected long-range (⁴JCH, ⁵JCH) correlations.Carefully analyze the correlation strengths and consider alternative connections. Utilize other 2D NMR data (NOESY/ROESY) to confirm spatial proximities.
Insufficient digital resolution.Increase the number of increments in the indirect dimension of the 2D NMR experiment.
Difficulty in determining relative stereochemistry Insufficient or ambiguous NOE/ROE signals.Optimize the mixing time in NOESY/ROESY experiments. Consider derivatization to create a more rigid structure for more definitive NOE signals.
Overlapping proton signals.Use a higher field NMR spectrometer or different deuterated solvents to improve signal dispersion.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Triterpenoids from Cannabis sativa L. Stems

Extraction MethodSolventYield (%)Total Polyphenolic Content (mg GAE/g DPE)Total Flavonoid Content (mg RE/g DPE)
SoxhletMethanol12.16133.7282.74
MacerationMethanol10.25110.3210.11
SoxhletEthanol10.89120.2250.32
MacerationEthanol9.87105.6198.76
Source: Adapted from a comparative study on extraction methods.[17]
GAE: Gallic Acid Equivalent; RE: Rutin Equivalent; DPE: Dry Plant Extract.

Table 2: Overall Yields of Paclitaxel (Taxol®) Production Methods

Production MethodStarting MaterialTypical Overall Yield
Total Synthesis (Holton)Patchoulene oxide~0.04%
Total Synthesis (Nicolaou)Butenolide precursor~0.0078%
Semi-synthesis10-deacetylbaccatin III (10-DAB)~40-60% from 10-DAB
Extraction from BarkTaxus brevifolia bark0.01-0.03% by weight
Source: Data compiled from various sources on Paclitaxel synthesis.[1][3][18]

Experimental Protocols

1. General Protocol for Diterpenoid Extraction from Plant Material

  • Preparation of Plant Material: Air-dry the plant material at room temperature and then grind it into a fine powder.

  • Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol or a mixture of hexane and ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature.[10]

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solvent-Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to fractionate the extract based on polarity.

  • Chromatographic Purification: Subject the desired fraction to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).[19] Further purify the collected fractions using preparative High-Performance Liquid Chromatography (HPLC).[20]

2. Protocol for In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

  • Preparation of Reagents: Prepare a 1% aqueous solution of bovine serum albumin (BSA) and a phosphate buffer saline (PBS) at pH 7.4.

  • Reaction Mixture: In a test tube, mix 0.5 mL of the test diterpenoid solution (at various concentrations) with 0.5 mL of 1% BSA solution.[21]

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.[21]

  • Measurement: After cooling, add 2.5 mL of PBS and measure the absorbance of the solution at 660 nm using a spectrophotometer.[21]

  • Calculation: Use Diclofenac sodium as a standard. The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizations

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation cluster_activity Bioactivity Screening plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation crude_extract->fractionation pure_compound Pure Diterpenoid fractionation->pure_compound spectroscopy NMR & MS pure_compound->spectroscopy in_vitro In Vitro Assays pure_compound->in_vitro structure Proposed Structure spectroscopy->structure in_vivo In Vivo Models in_vitro->in_vivo mechanism Mechanism of Action in_vivo->mechanism

Caption: A typical experimental workflow for diterpenoid research.

Troubleshooting_Purification start Low Purity after Column Chromatography q1 Are peaks well-resolved in TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Proceed to HPLC a1_yes->sol1 q2 Is the solvent system optimized? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Change stationary phase (e.g., different silica gel) a2_yes->sol2 sol3 Test different solvent gradients a2_no->sol3

Caption: Troubleshooting guide for diterpenoid purification.

Tanshinone_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK IkB_alpha IκBα IKK->IkB_alpha inhibits degradation NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF_kB_nucleus->Inflammatory_Genes activates transcription Tanshinone Tanshinone IIA Tanshinone->TLR4 Tanshinone->IKK Tanshinone->NF_kB_nucleus inhibits translocation

Caption: Anti-inflammatory mechanism of Tanshinone IIA via the NF-κB pathway.[5][12][22]

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectral analysis of 6-Epidemethylesquirolin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra for this and structurally similar natural products.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region. How can I resolve these peaks?

A1: Signal overlap is a common challenge with complex molecules like this compound, which contains multiple chiral centers and protons in similar chemical environments. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce different chemical shifts for some protons, potentially resolving the overlap.[1][2]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving signal overlap.[3][4][5]

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace out spin systems even when signals are crowded.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): By spreading proton signals over a second dimension based on the chemical shifts of the carbons they are attached to, HSQC can effectively separate overlapping proton signals.[3][4][6]

    • TOCSY (Total Correlation Spectroscopy): This technique can reveal entire spin systems, showing correlations between a proton and all other protons in the same spin system, which is useful for identifying residues in complex structures.

Q2: I am observing very broad peaks in my NMR spectrum. What could be the cause and how can I fix it?

A2: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is the first step.[1][2]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Try diluting your sample.[1][2]

  • Low Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks. Ensure complete dissolution, possibly by gentle warming or trying a different solvent.[1]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Treating the sample with a chelating agent or re-purifying it may help.[2]

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (variable temperature NMR) can often sharpen the signals by either slowing down the exchange (low temperature) or averaging the conformations (high temperature).[2]

Q3: The integration values in my ¹H NMR spectrum do not seem to correspond to whole numbers of protons. What should I do?

A3: Inaccurate integration can be misleading. Consider the following:

  • Baseline Correction: Ensure the baseline of the spectrum is flat and properly corrected before integrating.

  • Signal Overlap: If peaks are overlapping, their integrations will be combined. Deconvolution techniques or 2D NMR may be necessary to resolve the individual signals for accurate integration.[7]

  • Presence of Impurities: Signals from residual solvents or other impurities can interfere with the integration of your compound's signals.[8] Check for common impurity peaks.

  • Relaxation Times (T1): For quantitative NMR (qNMR), ensure a sufficient relaxation delay (d1) is used between scans to allow all protons to fully relax. Protons with long T1 values may appear to have lower integrals if the delay is too short.

Troubleshooting Guides

Guide 1: Assigning Quaternary Carbons

A common difficulty in the structural elucidation of complex molecules is the unambiguous assignment of quaternary carbons, as they do not have directly attached protons.

Problem: Difficulty in assigning the quaternary carbon signals in the ¹³C NMR spectrum of this compound.

Solution Workflow:

  • Acquire a ¹³C NMR Spectrum: Identify all carbon signals.

  • Acquire a DEPT-135 Spectrum: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[9] By comparing the ¹³C and DEPT-135 spectra, you can identify the signals corresponding to quaternary carbons.

  • Acquire an HMBC Spectrum: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. It shows correlations between protons and carbons that are typically 2-3 bonds away.[6][9] By observing which protons show long-range correlations to a quaternary carbon, you can pinpoint its location within the molecular structure.

Guide 2: Determining Relative Stereochemistry

The complex stereochemistry of this compound requires careful analysis to determine the relative configuration of its chiral centers.

Problem: Establishing the relative stereochemistry of the various stereocenters.

Solution Workflow:

  • Analyze Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum can provide information about the dihedral angles between coupled protons, which in turn suggests their relative stereochemistry (e.g., axial-axial vs. axial-equatorial vs. equatorial-equatorial in a ring system).

  • Acquire a NOESY or ROESY Spectrum: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy is the most powerful tool for this purpose. These experiments show correlations between protons that are close in space, regardless of whether they are bonded.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often preferred for medium-sized molecules where the NOE may be close to zero.

  • Build a 3D Model: Correlate the observed NOE/ROE cross-peaks with inter-proton distances on a 3D model of the proposed structure. Strong NOE/ROE signals indicate protons that are close in space, helping to define the relative stereochemistry.[10]

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.85dd11.5, 4.51H
H-21.95m1H
H-31.60, 1.75m2H
H-52.50ddd12.0, 8.0, 4.01H
H-64.10d8.01H
H-82.10, 2.25m2H
H-91.85m1H
H-115.40t7.51H
H-122.05m2H
H-141.05d7.03H
H-150.95d7.03H
OMe-73.65s3H
OH-103.50br s1H

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Carbon Type (DEPT)
C-170.5CH
C-235.2CH₂
C-328.9CH₂
C-445.1C (Quaternary)
C-550.3CH
C-680.1CH
C-7175.2C (Quaternary)
C-838.4CH₂
C-948.6CH
C-1075.8C (Quaternary)
C-11125.4CH
C-12135.6C (Quaternary)
C-1340.2CH
C-1421.5CH₃
C-1519.8CH₃
OMe-752.3CH₃

Experimental Protocols

Protocol 1: COSY Data Acquisition
  • Sample Preparation: Prepare a solution of 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution and lineshape on the ¹H signal.

  • Pulse Program: Select a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker spectrometer).

  • Acquisition Parameters:

    • Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Set the number of data points in the direct dimension (F2) to 2048 (2k).

    • Set the number of increments in the indirect dimension (F1) to 256-512.

    • Set the number of scans per increment (typically 2-8, depending on concentration).

    • Set a relaxation delay of 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.

Protocol 2: HSQC Data Acquisition
  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C. Lock and shim as for the ¹H experiment.

  • Pulse Program: Select a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp on a Bruker spectrometer for multiplicity editing).

  • Acquisition Parameters:

    • Set the ¹H spectral width as before.

    • Set the ¹³C spectral width to cover all carbon signals (e.g., 0-180 ppm).

    • Set the number of data points in F2 (¹H) to 1024 (1k).

    • Set the number of increments in F1 (¹³C) to 256.

    • Set the number of scans per increment (typically 4-16).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell for F2, sine-bell for F1) and perform a 2D Fourier transform.

Protocol 3: HMBC Data Acquisition
  • Sample Preparation: Use the same sample.

  • Spectrometer Setup: Same as for HSQC.

  • Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).

  • Acquisition Parameters:

    • Set spectral widths and data points as for HSQC.

    • Set the number of scans per increment (typically 8-32, as HMBC is less sensitive).

    • Set the long-range coupling constant for evolution (ⁿJCH) to a value optimized for 2- and 3-bond couplings (typically 8-10 Hz).

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR C13_NMR->Fragments DEPT DEPT DEPT->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Connectivity Assemble 2D Structure HMBC->Connectivity NOESY NOESY / ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final Final Structure Stereochem->Final

Caption: Workflow for NMR-based structure elucidation of a complex natural product.

troubleshooting_overlap Start Overlapping Signals in ¹H NMR Spectrum ChangeSolvent Acquire spectrum in a different solvent Start->ChangeSolvent Acquire2D Perform 2D NMR Experiments ChangeSolvent->Acquire2D No Resolved1 Signals Resolved ChangeSolvent->Resolved1 Yes COSY_TOCSY COSY / TOCSY (Trace spin systems) Acquire2D->COSY_TOCSY HSQC_exp HSQC (Disperse by ¹³C shifts) Acquire2D->HSQC_exp Proceed Proceed with Structure Elucidation Resolved1->Proceed Resolved2 Signals Resolved COSY_TOCSY->Resolved2 HSQC_exp->Resolved2 Resolved2->Proceed

Caption: Decision tree for resolving overlapping NMR signals.

References

Technical Support Center: ADME/Tox Profile Optimization for 6-Epidemethylesquirolin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile optimization of 6-Epidemethylesquirolin D analogs.

Section 1: Metabolic Stability Assays

Metabolic stability is a critical parameter that influences the pharmacokinetic properties of a drug candidate, such as its half-life and bioavailability.[1] Common in vitro assays use liver microsomes or hepatocytes to assess how quickly a compound is metabolized.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My this compound analog shows very rapid clearance in the liver microsomal stability assay. What are the potential causes and next steps?

A1: Rapid clearance in a liver microsomal stability assay suggests that your analog is likely a substrate for cytochrome P450 (CYP) enzymes.

  • Potential Causes:

    • Metabolically Labile Sites: The analog may possess chemical moieties that are easily oxidized by CYP enzymes.

    • High Enzyme Affinity: The compound might have a high affinity for the active site of one or more CYP isoforms.

  • Troubleshooting & Optimization:

    • Metabolite Identification: Use LC-MS/MS to identify the metabolites formed during the assay. This will help pinpoint the exact site of metabolic modification on your analog.

    • Structural Modification: Based on the metabolite identification, modify the chemical structure to block or reduce metabolic breakdown. For example, introducing a halogen or a bulky group at the site of metabolism can enhance stability.[1]

    • Consider Different Test Systems: If microsomal stability is low, assess stability in hepatocytes. This provides a more complete picture, including both Phase I and Phase II metabolism.[2]

Q2: I'm observing inconsistent results between batches of liver microsomes for the same analog. How can I ensure reproducibility?

A2: Variability between batches of microsomes is a known issue.

  • Troubleshooting & Optimization:

    • Standardize Protocols: Ensure that your experimental protocol, including incubation times, protein concentrations, and substrate concentrations, is consistent across all experiments.

    • Use a Single Lot: For a given set of comparative experiments, use a single lot of cryopreserved microsomes to minimize inter-batch variability.

    • Include Control Compounds: Always include well-characterized positive and negative control compounds in your assays. This helps to normalize the data and assess the activity of the microsomal batch.

    • Check Compound Purity: Ensure the purity of your analog is consistent across different batches.

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a stock solution of the this compound analog in a suitable organic solvent (e.g., DMSO).

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test analog (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

Data Presentation: Metabolic Stability of this compound Analogs
Analog IDIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
ESQ-D-014530.8
ESQ-D-02> 60< 10.0
ESQ-D-031592.4
ESQ-D-042849.5

Workflow for Troubleshooting Low Metabolic Stability

start Low Metabolic Stability Observed met_id Perform Metabolite Identification (LC-MS/MS) start->met_id cyp_phenotyping Conduct CYP Phenotyping Assay start->cyp_phenotyping structural_mod Synthesize New Analogs with Blocked Metabolic Sites met_id->structural_mod cyp_phenotyping->structural_mod retest Re-evaluate Metabolic Stability of New Analogs structural_mod->retest end Optimized Analog Identified retest->end

Caption: Troubleshooting workflow for low metabolic stability.

Section 2: Cytochrome P450 (CYP) Inhibition Assays

Assessing the potential of this compound analogs to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is crucial to prevent potential drug-drug interactions.[4][5]

Frequently Asked Questions & Troubleshooting

Q1: My analog shows potent inhibition of CYP3A4. What are the implications and how can I mitigate this?

A1: Potent CYP3A4 inhibition is a significant liability, as many co-administered drugs are metabolized by this enzyme.

  • Implications:

    • Drug-Drug Interactions (DDIs): Co-administration with other CYP3A4 substrates could lead to their toxic accumulation.[6]

    • Regulatory Scrutiny: Regulatory agencies like the FDA require thorough investigation of potential DDIs.[4]

  • Troubleshooting & Optimization:

    • Determine Inhibition Mechanism: Investigate whether the inhibition is reversible (competitive, non-competitive) or irreversible (time-dependent).[5][7] Time-dependent inhibition is a greater concern.

    • Structure-Activity Relationship (SAR): Synthesize and test a focused library of analogs to understand which structural features contribute to CYP3A4 inhibition.

    • In Silico Modeling: Use computational models to dock the analog into the CYP3A4 active site. This can provide insights into the binding mode and guide structural modifications to reduce affinity.

Q2: I am seeing a discrepancy between my IC50 values for CYP inhibition when using different probe substrates. Why is this happening?

A2: Discrepancies in IC50 values with different substrates can occur due to several factors.

  • Potential Causes:

    • Different Binding Sites: The inhibitor and the different substrates may not bind to the exact same site on the enzyme.

    • Assay Conditions: Minor differences in assay conditions (e.g., protein concentration, incubation time) can influence the results.[8]

  • Troubleshooting & Optimization:

    • Standardize Conditions: Ensure that the assay conditions are as consistent as possible when comparing different substrates.

    • Use Clinically Relevant Substrates: Prioritize data from assays that use probe substrates recommended by regulatory bodies.

    • Consider the Mechanism: The mechanism of inhibition (e.g., competitive vs. non-competitive) can influence the apparent IC50 value depending on the substrate used.

Experimental Protocol: CYP Inhibition (IC50) Assay
  • Preparation:

    • Prepare a solution of human liver microsomes, a specific CYP isoform probe substrate, and the NADPH regenerating system.

    • Prepare serial dilutions of the this compound analog.

  • Incubation:

    • Add the test analog and human liver microsomes to a 96-well plate.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the probe substrate and NADPH regenerating system.

    • Incubate for a specific time at 37°C.

  • Termination and Analysis:

    • Stop the reaction with a cold organic solvent.

    • Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.

    • Calculate the percent inhibition for each concentration of the analog and determine the IC50 value.

Data Presentation: CYP Inhibition Profile of ESQ-D-02
CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 50
CYP2C9Diclofenac25.3
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam2.1

Section 3: Permeability and Efflux Assays

Permeability assays, such as the Caco-2 permeability assay, are used to predict the oral absorption of a drug candidate.[9]

Frequently Asked Questions & Troubleshooting

Q1: My this compound analog has low apparent permeability (Papp) in the Caco-2 assay. How can I determine if it's due to poor permeability or active efflux?

A1: A low Papp value can be due to poor passive diffusion or recognition by efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting & Optimization:

    • Calculate Efflux Ratio: Determine the permeability in both directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for an efflux transporter.

    • Use Efflux Inhibitors: Repeat the Caco-2 assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp). A significant increase in the A-to-B permeability in the presence of an inhibitor confirms that your analog is an efflux substrate.

    • Structural Modifications: Modify the analog's structure to reduce its recognition by efflux transporters. This can sometimes be achieved by masking polar groups or altering the overall charge distribution.

Experimental Workflow: Investigating Low Permeability

start Low A-to-B Permeability in Caco-2 Assay efflux_ratio Calculate Efflux Ratio (Papp B-to-A / Papp A-to-B) start->efflux_ratio decision Efflux Ratio > 2? efflux_ratio->decision inhibitor_assay Run Caco-2 Assay with Efflux Inhibitor (e.g., Verapamil) decision->inhibitor_assay Yes conclusion_poor_perm Conclusion: Analog has Poor Passive Permeability decision->conclusion_poor_perm No conclusion_efflux Conclusion: Analog is an Efflux Substrate inhibitor_assay->conclusion_efflux

Caption: Decision tree for investigating low Caco-2 permeability.

Data Presentation: Caco-2 Permeability of ESQ-D-04
ParameterValue
Papp (A-to-B) (10⁻⁶ cm/s)0.8
Papp (B-to-A) (10⁻⁶ cm/s)9.6
Efflux Ratio 12.0
Papp (A-to-B) with Verapamil (10⁻⁶ cm/s)6.5

Section 4: Cytotoxicity and Cardiotoxicity Assays

Early assessment of toxicity is essential to de-risk a drug discovery program.

Frequently Asked Questions & Troubleshooting

Q1: My analog shows cytotoxicity in HepG2 cells at low micromolar concentrations. What should I do next?

A1: Cytotoxicity in a cancer cell line like HepG2 needs to be interpreted carefully.

  • Troubleshooting & Optimization:

    • Assess Therapeutic Index: Compare the cytotoxic concentration to the concentration required for therapeutic efficacy. A large therapeutic index may be acceptable, especially for oncology indications.

    • Test in Non-Cancerous Cells: Evaluate cytotoxicity in primary cells or non-cancerous cell lines (e.g., primary hepatocytes) to assess general cytotoxicity versus cancer cell-specific effects.

    • Mechanism of Toxicity: Investigate the mechanism of cell death (apoptosis vs. necrosis) and explore potential off-target effects.

Q2: The hERG assay for my analog was positive, indicating potential cardiotoxicity. Is this the end of the road for this compound?

A2: A positive hERG assay is a serious finding but not always a definitive endpoint.

  • Troubleshooting & Optimization:

    • Confirm with Patch Clamp: The initial screen is often a binding or surrogate assay. Confirm the finding with the gold-standard manual or automated patch clamp electrophysiology assay.

    • Evaluate the Margin: Determine the safety margin between the hERG IC50 and the anticipated therapeutic plasma concentration. A large margin (e.g., >30-fold) may be acceptable.

    • SAR for hERG Liability: If the margin is insufficient, initiate medicinal chemistry efforts to modify the structure and reduce hERG channel affinity. Key features to avoid often include a basic nitrogen and a nearby aromatic ring.

References

Validation & Comparative

A Comparative Analysis of Forskolin's Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between 6-Epidemethylesquirolin D and forskolin is not possible at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches for this compound have yielded no information regarding its biological activity, mechanism of action, or any published research. One commercial vendor lists the compound for sale but provides no accompanying data.

Therefore, this guide will provide a comprehensive overview of the well-documented biological activity of forskolin, serving as a valuable resource for researchers, scientists, and drug development professionals. The information is presented to facilitate understanding of its established role as a key activator of the adenylyl cyclase/cAMP signaling pathway.

Forskolin: A Potent Activator of Adenylyl Cyclase

Forskolin is a labdane diterpene isolated from the roots of the Coleus forskohlii plant.[1][2] It is widely utilized in biomedical research as a tool to elevate intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3]

Mechanism of Action

Forskolin's primary mechanism of action is the direct activation of adenylyl cyclase (AC), a transmembrane enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[1][4] This activation occurs through forskolin's binding to a hydrophobic pocket within the catalytic domains of most isoforms of adenylyl cyclase (AC-I through AC-VIII).[5] The resulting increase in intracellular cAMP concentration triggers a cascade of downstream signaling events. cAMP acts as a crucial second messenger, modulating the activity of various cellular effectors, most notably Protein Kinase A (PKA).[6]

The activation of adenylyl cyclase by forskolin is rapid and reversible.[7] It is important to note that while forskolin is a direct activator of adenylyl cyclase, it can also act synergistically with G-protein coupled receptors (GPCRs) that stimulate adenylyl cyclase via the Gs alpha subunit.[3][8]

While the primary effects of forskolin are mediated by cAMP, some studies have suggested potential cAMP-independent activities, including the inhibition of certain membrane transport and channel proteins.[9]

Quantitative Data on Forskolin's Biological Activity

The following table summarizes key quantitative parameters related to forskolin's activity.

ParameterValueCell/SystemReference
EC50 for Adenylyl Cyclase Activation 5-10 µMRat cerebral cortical membranes[7]
EC50 for cAMP Elevation in Slices 25 µMRat cerebral cortical slices[7]
IC50 for Adenylyl Cyclase Activation 41 nMNot specified[6]
EC50 for Stimulation of ICa 0.3 µMFrog ventricular cardiac myocytes

Signaling Pathway of Forskolin

The diagram below illustrates the canonical signaling pathway activated by forskolin.

Forskolin_Signaling cluster_cell Cell Membrane Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Enzyme Activity) PKA_active->Downstream Phosphorylates Targets Experimental_Workflow cluster_workflow Experimental Workflow start Start: Hypothesis cell_culture Cell Culture/ Membrane Preparation start->cell_culture compound_treatment Treatment with Forskolin/Test Compound cell_culture->compound_treatment assay Adenylyl Cyclase Assay or Intracellular cAMP Measurement compound_treatment->assay data_collection Data Collection assay->data_collection data_analysis Data Analysis (e.g., EC50 determination) data_collection->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Comparative Analysis of the Cytotoxic Effects of Triptolide, Oridonin, and Abietane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of selected diterpenoid compounds, presenting key experimental data and mechanistic insights.

In the ongoing search for novel anticancer agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, diterpenes have emerged as a promising class of compounds with potent cytotoxic activities against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of three prominent diterpenes: triptolide, oridonin, and various members of the abietane family. Due to the current lack of publicly available data on the cytotoxicity of 6-Epidemethylesquirolin D, this guide will focus on these well-researched alternative diterpenes to provide a valuable resource for the scientific community.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for triptolide, oridonin, and selected abietane diterpenes against various human cancer cell lines.

Triptolide Cytotoxicity
Cancer Cell LineCell TypeIC50 (nM)
MV-4-11Acute Myeloid Leukemia< 30 (24h), < 15 (48h), < 10 (72h)[1]
KG-1Acute Myeloid Leukemia< 30 (24h), < 15 (48h), < 10 (72h)[1]
THP-1Acute Myeloid Leukemia< 30 (24h), < 15 (48h), < 10 (72h)[1]
HL-60Acute Myeloid Leukemia< 30 (24h), < 15 (48h), < 10 (72h)[1]
MDM2-overexpressing ALL linesAcute Lymphoblastic Leukemia47 - 73[2]
EU-4/MDM2Acute Lymphoblastic Leukemia88[2]
EU-4 (low MDM2)Acute Lymphoblastic Leukemia725[2]
A549/TaxRTaxol-Resistant Lung Adenocarcinoma15.6[3]
HT-3Cervical Cancer26.77[4]
U14Cervical Cancer38.18[4]
HepaRGHepatocellular Carcinoma~200 (48h)
Oridonin Cytotoxicity
Cancer Cell LineCell TypeIC50 (µM)
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.46 (72h)[5][6]
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.83 (72h)[5][6]
AGSGastric Cancer5.995 ± 0.741 (24h), 2.627 ± 0.324 (48h), 1.931 ± 0.156 (72h)[7]
HGC-27Gastric Cancer14.61 ± 0.600 (24h), 9.266 ± 0.409 (48h), 7.412 ± 0.512 (72h)[7]
MGC-803Gastric Cancer15.45 ± 0.59 (24h), 11.06 ± 0.400 (48h), 8.809 ± 0.158 (72h)[7]
LNCaPProstate Cancer5.8 ± 2.3 to 11.72 ± 4.8[8]
DU-145Prostate Cancer5.8 ± 2.3 to 11.72 ± 4.8[8]
MCF-7Breast Cancer5.8 ± 2.3 to 11.72 ± 4.8[8]
A2780Ovarian Cancer5.8 ± 2.3 to 11.72 ± 4.8[8]
PTX10Ovarian Cancer5.8 ± 2.3 to 11.72 ± 4.8[8]
Abietane Diterpenes Cytotoxicity
CompoundCancer Cell LineCell TypeIC50 (µM)
Tanshinone IIaMIAPaCa-2Pancreatic Cancer1.9[9]
7α-acetoxyroyleanoneMIAPaCa-2Pancreatic Cancer4.7[9]
1,2-dihydrotanshinoneMIAPaCa-2Pancreatic Cancer5.6[9]
CryptotanshinoneMIAPaCa-2Pancreatic Cancer5.8[9]
Pygmaeocin BHT29Colon Cancer2.7 ± 0.8 (as µg/mL)[10]
OrthoquinoneHT29Colon Cancer6.69 ± 1.2 (as µg/mL)[10]
SalvimulticanolCCRF-CEMLeukemia11.58[11]
Candesalvone B methyl esterCEM/ADR5000Multidrug-Resistant Leukemia4.13[11]
PisiferalAGS, MIA PaCa-2, HeLa, MCF-7Gastric, Pancreatic, Cervical, Breast Cancer9.3 ± 0.6 to 14.38 ± 1.4[12]
Tanshinone IHEC-1-AEndometrial Cancer20[13]
Diterpenoid 5U251Glioblastoma0.43 ± 0.01[14]
Diterpenoid 5K562Myelogenous Leukemia0.45 ± 0.01[14]
Diterpenoid 5HCT-15Colon Cancer0.84 ± 0.07[14]
Diterpenoid 5SKLU-1Lung Adenocarcinoma0.73 ± 0.06[14]
Diterpenoid 6U251Glioblastoma1.34 ± 0.04[14]
Diterpenoid 6K562Myelogenous Leukemia1.29 ± 0.06[14]
Diterpenoid 6HCT-15Colon Cancer1.03 ± 0.10[14]
Diterpenoid 6SKLU-1Lung Adenocarcinoma0.95 ± 0.09[14]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using standard in vitro assays that measure cell viability and proliferation. The most commonly employed methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the diterpene compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

General Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is removed by washing.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a specific wavelength (around 510 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.[6]

Mechanistic Insights and Signaling Pathways

The cytotoxic effects of triptolide, oridonin, and abietane diterpenes are largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is orchestrated by a complex network of signaling pathways.

Triptolide: A Multi-Targeting Apoptosis Inducer

Triptolide is known to induce apoptosis through multiple signaling pathways. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the activation of caspases, modulation of the Bcl-2 family of proteins, and inhibition of pro-survival pathways such as NF-κB and Wnt/β-catenin.[15][16][17]

Triptolide_Apoptosis_Pathway Triptolide Triptolide NFkB NF-κB Pathway (Inhibition) Triptolide->NFkB Wnt Wnt/β-catenin Pathway (Inhibition) Triptolide->Wnt Mitochondria Mitochondria Triptolide->Mitochondria Bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) Triptolide->Bcl2 Fas Fas Death Receptor Pathway Triptolide->Fas Apoptosis Apoptosis NFkB->Apoptosis Wnt->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis Bcl2->Mitochondria Fas->Caspase_Activation Oridonin_Apoptosis_Pathway Oridonin Oridonin PI3K_Akt PI3K/Akt Pathway (Inhibition) Oridonin->PI3K_Akt JNK_p38 JNK/p38 MAPK Pathway (Activation) Oridonin->JNK_p38 Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest JNK_p38->Cell_Cycle_Arrest Mitochondria Mitochondria JNK_p38->Mitochondria Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis Abietane_Cytotoxicity_Workflow Abietanes Abietane Diterpenes Alkylation Alkylation of Macromolecules Abietanes->Alkylation Topo_Inhibition Topoisomerase I/II Inhibition Abietanes->Topo_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Abietanes->Mitochondrial_Dysfunction DNA_Damage DNA Damage Alkylation->DNA_Damage Topo_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/G0, S phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Dysfunction->Apoptosis

References

Comparative Analysis of 6-Epidemethylesquirolin D's Potential Mechanism of Action Against Structurally Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the ongoing quest for novel anticancer therapeutics, the diterpenoid 6-Epidemethylesquirolin D has emerged as a compound of interest. While direct mechanism of action studies on this specific molecule are limited, a comparative analysis with structurally similar, well-characterized diterpenoids can provide valuable insights into its potential biological activities and cellular targets. This guide offers a comprehensive comparison of this compound with known anticancer diterpenoids, presenting experimental data, standardized protocols, and signaling pathway visualizations to aid researchers in drug discovery and development.

Introduction

This compound is a diterpenoid, a class of naturally occurring compounds known for their diverse and potent biological activities, including anticancer properties. Due to the nascent stage of research on this compound, this guide leverages a comparative pharmacological approach. By examining the established mechanisms of action of other diterpenoids such as Triptolide, Oridonin, Carnosol, and Jolkinolide B, we can infer potential pathways and cellular processes that may be modulated by this compound. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for hypothesis generation and experimental design.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of selected comparator diterpenoids across various cancer cell lines, providing a benchmark for the potential efficacy of this compound.

CompoundCancer Cell LineIC50 ValueReference
Triptolide Capan-1 (Pancreatic)0.01 µM[1]
Capan-2 (Pancreatic)0.02 µM[1]
SNU-213 (Pancreatic)0.0096 µM[1]
CCRF-CEM (Leukemia)10.21 nM[2]
CEM/ADR5000 (Leukemia)7.72 nM[2]
U87.MG (Glioblastoma)0.025 µM[2]
MV-4-11 (Leukemia)< 15 nM (48h)[3][4]
THP-1 (Leukemia)< 15 nM (48h)[3][4]
Oridonin TE-8 (Esophageal)3.00 ± 0.46 µM (72h)[5]
TE-2 (Esophageal)6.86 ± 0.83 µM (72h)[5]
BEL-7402 (Liver)0.50 µM[6]
K562 (Leukemia)0.95 µM[6]
BGC-7901 (Gastric)1.05 µM[6]
HCT-116 (Colon)0.16 µM[6]
AGS (Gastric)See Table 1 in source[7]
HGC27 (Gastric)See Table 1 in source[7]
MGC803 (Gastric)See Table 1 in source[7]
Carnosol MCF-7 (Breast)~40 µM[8]
MDA-MB-231 (Breast)~40 µM[8]
HT1080 (Fibrosarcoma)6.6 ± 2.3 µM[9]
H441 (Lung)60 µM[[“]][11]
H661 (Lung)20 µM[[“]][11]
H520 (Lung)40 µM[[“]][11]
Jolkinolide B K562 (Leukemia)12.1 µg/mL[12]
Eca-109 (Esophageal)23.7 µg/mL[12]
HepG2 (Hepatoma)>50.0 µg/mL[12]
MKN45 (Gastric)44.69 ± 2.26 µM (24h)[13]
MKN45 (Gastric)33.64 ± 3.64 µM (48h)[13]

Standardized Experimental Protocols

To facilitate reproducible and comparative studies, the following are detailed methodologies for key in vitro assays to characterize the mechanism of action of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose cells to a range of concentrations of the test compound (e.g., this compound and comparators) for specified durations (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition:

    • For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • For MTT Assay: Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • For CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells.

  • Fixation: Fix the cells in 70% ice-cold ethanol and store at 4°C for at least 24 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to visualize the cell cycle distribution.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for investigating the modulation of signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Potential Signaling Pathways Modulated by Diterpenoids

Based on the known mechanisms of the comparator compounds, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, influencing gene expression related to cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Jolkinolide B has been shown to induce apoptosis in human leukemic cells via the JAK2/STAT3 pathway.[14]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Jolkinolide_B Jolkinolide B (Comparator) Jolkinolide_B->JAK Inhibition

Caption: Potential inhibition of the JAK/STAT signaling pathway by a diterpenoid compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Oridonin has been reported to induce apoptosis and cell cycle arrest in prostate cancer cells by inhibiting the PI3K/Akt pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Oridonin Oridonin (Comparator) Oridonin->PI3K Inhibition

Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR pathway by a diterpenoid.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for elucidating the mechanism of action of a novel compound like this compound.

Experimental_Workflow Start Start: Novel Compound (this compound) Cell_Viability Cell Viability Assay (MTT/CCK-8) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis Mechanism Elucidate Mechanism of Action Pathway_Analysis->Mechanism

Caption: A streamlined workflow for investigating the anticancer mechanism of a novel compound.

Conclusion

While direct experimental data on this compound is currently unavailable, this comparative guide provides a robust framework for initiating its mechanistic investigation. By leveraging the knowledge of structurally related diterpenoids with established anticancer activities, researchers can formulate targeted hypotheses and design efficient experimental plans. The provided data tables, standardized protocols, and pathway diagrams serve as a valuable resource to accelerate the exploration of this compound as a potential therapeutic agent. Further studies are warranted to definitively characterize its mechanism of action and evaluate its preclinical and clinical potential.

References

Navigating the Labyrinth of Target Discovery: A Comparative Guide for 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the journey to elucidate the mechanism of action of a novel natural product like 6-Epidemethylesquirolin D, the initial steps of target identification and validation are both critical and challenging. This guide provides a comparative overview of established methodologies, offering a roadmap to navigate this complex process. While specific experimental data for this compound is not yet available, this document outlines the experimental and computational approaches that can be employed, presenting them as alternative strategies for uncovering its biological targets and validating them.

Methodological Showdown: A Comparative Analysis of Target Identification Strategies

The selection of an appropriate target identification strategy is paramount and often depends on factors such as the availability of the natural product, its chemical properties, and the resources at hand. Below is a comparison of commonly employed techniques.

MethodologyPrincipleAdvantagesDisadvantagesThroughput
Affinity-Based Methods Utilizes an immobilized version of the compound to "fish" for interacting proteins from a biological sample.Direct identification of binding partners. Can be used with complex mixtures.Requires chemical modification of the compound, which may alter its activity. Potential for non-specific binding.Low to Medium
Proteomics-Based (Label-Free) Relies on changes in protein stability or solubility upon compound binding (e.g., CETSA, DARTS).No modification of the compound is needed, preserving its native bioactivity. Applicable in live cells and tissues.May not detect all binding events, particularly for weak interactions. Requires specialized equipment.Medium to High
Genetic & Genomic Approaches Employs techniques like CRISPR/Cas9 screening or gene expression profiling to identify genes that modulate cellular response to the compound.Provides insights into functional relevance of potential targets. Can uncover entire pathways.Indirect method that may not identify the direct binding partner. Can be time-consuming and complex.High
Computational Approaches Involves in silico methods like molecular docking and pharmacophore modeling to predict potential targets based on the compound's structure.Rapid and cost-effective for initial screening. Can prioritize potential targets for experimental validation.Predictions require experimental validation. Accuracy depends on the quality of protein structures and algorithms.Very High

Illuminating the Path: Experimental Protocols for Target Discovery

Detailed and robust experimental design is the cornerstone of successful target identification. Here are protocols for key techniques that can be adapted for this compound.

Affinity Chromatography-Mass Spectrometry

This technique is a powerful tool for isolating and identifying proteins that directly bind to this compound.

Protocol:

  • Immobilization: Chemically synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein extract from cells or tissues of interest under non-denaturing conditions.

  • Affinity Chromatography: Incubate the cell lysate with the this compound-immobilized beads. Proteins that bind to the compound will be captured.

  • Washing: Thoroughly wash the beads with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing buffer conditions (e.g., pH, salt concentration), or by denaturing the proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS) and subsequent database searching.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins by observing their increased stability against proteolysis upon ligand binding.[1]

Protocol:

  • Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.

  • Compound Incubation: Treat aliquots of the lysate with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin) to each lysate aliquot and incubate for a specific time. The unbound proteins will be digested, while the compound-bound proteins will be partially protected.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE Analysis: Analyze the protein samples by SDS-PAGE. Proteins that are protected from digestion by this compound will show a more intense band compared to the control.

  • Target Identification: Excise the protein bands of interest from the gel and identify them using mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is another label-free method that assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating Profile: Heat the treated cells at a range of different temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing the Strategy: Workflows and Pathways

Understanding the logical flow of experiments and the potential biological context is crucial. The following diagrams illustrate a general workflow for target identification and a hypothetical signaling pathway that could be investigated.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Lead Optimization Bioactivity Screening Bioactivity Screening Hit Compound (this compound) Hit Compound (this compound) Bioactivity Screening->Hit Compound (this compound) Affinity Chromatography Affinity Chromatography Hit Compound (this compound)->Affinity Chromatography Proteomics (CETSA, DARTS) Proteomics (CETSA, DARTS) Hit Compound (this compound)->Proteomics (CETSA, DARTS) Genetic Screens Genetic Screens Hit Compound (this compound)->Genetic Screens Computational Modeling Computational Modeling Hit Compound (this compound)->Computational Modeling Putative Targets Putative Targets Affinity Chromatography->Putative Targets Proteomics (CETSA, DARTS)->Putative Targets Genetic Screens->Putative Targets Computational Modeling->Putative Targets Biophysical Assays (SPR, ITC) Biophysical Assays (SPR, ITC) Putative Targets->Biophysical Assays (SPR, ITC) Cell-based Target Engagement Cell-based Target Engagement Putative Targets->Cell-based Target Engagement Genetic Validation (KO/KD) Genetic Validation (KO/KD) Putative Targets->Genetic Validation (KO/KD) Validated Target Validated Target Biophysical Assays (SPR, ITC)->Validated Target Cell-based Target Engagement->Validated Target Genetic Validation (KO/KD)->Validated Target SAR Studies SAR Studies Validated Target->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Caption: A generalized workflow for the identification and validation of a novel natural product target.

G This compound This compound Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) This compound->Receptor Tyrosine Kinase (RTK) Inhibition GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be a target for this compound.

G cluster_0 Immobilization cluster_1 Incubation & Washing cluster_2 Elution & Identification This compound This compound Linker This compound->Linker Solid Support Solid Support Linker->Solid Support Immobilized Compound Immobilized Compound Cell Lysate Cell Lysate Cell Lysate->Immobilized Compound Target Protein Target Protein Mass Spectrometry Mass Spectrometry Target Protein->Mass Spectrometry Non-target Proteins Non-target Proteins Washing Washing Immobilized Compound->Washing Remove non-specific binders Elution Elution Washing->Elution Elution->Target Protein

Caption: The experimental workflow of affinity chromatography for target identification.

References

Untangling the Presence of 6-Epidemethylesquirolin D in the Genus Coleus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds often leads to the diverse chemical landscapes of the plant kingdom. The genus Coleus, a member of the Lamiaceae family, is a well-known reservoir of structurally complex and biologically active diterpenoids. This guide provides a comparative analysis of 6-Epidemethylesquirolin D, a lesser-known abietane diterpenoid, and its potential relationship with the chemical constituents of various Coleus species.

Initial investigations into the phytochemical profile of the genus Coleus reveal a rich diversity of abietane diterpenoids. However, a direct identification of this compound within any Coleus species has not been explicitly reported in the currently available scientific literature. The primary documented source of this compound is Euphorbia ehracteolata. Intriguingly, some chemical databases also associate its origin with the Labiatae family, to which Coleus belongs, suggesting a potential for its presence in related genera.

The Structural Landscape of Coleus Diterpenoids

The genus Coleus is a prolific producer of abietane diterpenoids, a class of natural products characterized by a tricyclic carbon skeleton. Extensive phytochemical studies on various Coleus species, including C. scutellarioides (also known as Plectranthus scutellarioides or Coleus blumei), C. forskohlii (the source of the well-known forskolin), and C. xanthanthus, have led to the isolation and characterization of numerous such compounds. These diterpenoids often feature significant oxidative modifications, leading to a wide array of structures with diverse biological activities.

This compound: A Profile

This compound is an abietane diterpenoid with the molecular formula C20H28O5. While its definitive presence in Coleus is yet to be confirmed, its structural similarity to other abietane diterpenoids found in the Lamiaceae family makes it a compound of significant interest for comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC20H28O5
CAS Number165074-00-0
Appearance(Predicted) Crystalline solid
Solubility(Predicted) Soluble in methanol, ethanol, DMSO

Comparative Analysis with Known Coleus Diterpenoids

A comparative structural analysis between this compound and known diterpenoids from Coleus is crucial to infer its potential presence or to identify structurally related compounds that may exhibit similar biological activities. The abietane core of this compound provides a foundational similarity to many compounds isolated from Coleus. The key distinguishing features will lie in the specific substitution patterns and stereochemistry at various positions of the abietane skeleton.

For instance, many Coleus diterpenoids are characterized by the presence of a quinone or hydroquinone moiety in their structure, contributing to their notable antioxidant and cytotoxic properties. A detailed comparison of the functional groups and their stereochemical arrangement in this compound with those of prominent Coleus diterpenoids is necessary to establish a chemotaxonomic link.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the isolation and characterization of abietane diterpenoids from Coleus species are provided below. These methodologies can be adapted for the targeted search of this compound or its analogues.

General Experimental Workflow for Diterpenoid Isolation

G start Plant Material Collection and Preparation (e.g., Coleus species leaves, roots) extraction Solvent Extraction (e.g., Methanol, Ethanol, Chloroform) start->extraction partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc High-Performance Liquid Chromatography (HPLC) (Preparative or Semi-preparative) chromatography->hplc crystallization Crystallization hplc->crystallization structure Structure Elucidation (NMR, MS, X-ray Crystallography) crystallization->structure

Caption: A generalized workflow for the isolation and identification of diterpenoids from Coleus species.

Detailed Methodologies

1. Plant Material and Extraction:

  • Air-dried and powdered plant material (e.g., leaves or roots of the desired Coleus species) is subjected to exhaustive extraction with a suitable solvent such as methanol or ethanol at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

2. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Each fraction is concentrated, and the ethyl acetate fraction, which typically contains the majority of the diterpenoids, is selected for further purification.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

4. Structure Elucidation:

  • The pure isolated compounds are subjected to spectroscopic analysis, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.

  • High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous stereochemical assignment.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, abietane diterpenoids from the Lamiaceae family, including those from Salvia and Coleus species, are known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant activities.

The potential signaling pathways that could be modulated by abietane diterpenoids are numerous and are often implicated in cancer and inflammatory diseases.

G Diterpenoid Abietane Diterpenoid (e.g., this compound) ROS Reactive Oxygen Species (ROS) Diterpenoid->ROS Modulation NFkB NF-κB Pathway Diterpenoid->NFkB Inhibition Apoptosis Apoptosis Diterpenoid->Apoptosis Induction CellCycle Cell Cycle Arrest Diterpenoid->CellCycle Induction ROS->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis->CellCycle

Caption: Potential signaling pathways modulated by abietane diterpenoids.

Future Directions

The potential presence of this compound or structurally related compounds in Coleus species warrants further investigation. A systematic phytochemical screening of a wider range of Coleus species, particularly those that have not been extensively studied, could lead to the discovery of this and other novel diterpenoids. Furthermore, the synthesis of this compound would enable a more thorough evaluation of its biological activities and a direct comparison with known Coleus diterpenoids. Such studies will not only contribute to the chemotaxonomic understanding of the genus Coleus but also potentially unveil new lead compounds for drug discovery and development.

Efficacy of 6-Epidemethylesquirolin D in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anti-cancer properties of the diterpenoid 6-Epidemethylesquirolin D have yet to provide specific efficacy data across different cancer cell lines. Isolated from plants such as Euphorbia ehracteolata, this natural compound is identified by the Chemical Abstracts Service (CAS) number 165074-00-0.[1][2] At present, publicly accessible scientific literature and databases do not contain studies detailing its effects on cancer cell viability, apoptosis, or cell cycle progression.

Comparison with Other Anti-Cancer Compounds

While data on this compound is not available, a comparative understanding can be gained by examining the well-documented effects of other compounds that modulate similar cellular pathways often targeted in cancer therapy.

Compound/Drug ClassMechanism of ActionAffected Cancer Cell Lines (Examples)Reference
Vitamin D Analogs (e.g., Calcitriol) Induce cell cycle arrest at G0/G1 phase, promote apoptosis, and inhibit proliferation.Squamous cell carcinoma, prostate, lung, pancreatic, myeloma, breast, colorectal.[3][4][5][6][7][8][9]
Epothilones (e.g., Epothilone D) Act as microtubule stabilizers, leading to mitotic arrest.Tomato cell suspension cultures (as a model for microtubule effects).[10]
Formononetin Induces apoptosis and arrests the cell cycle at the G0/G1 or G1 phase.HepG2 (liver), lung cancer cell lines.[11]
Xanthone V1 Induces S-phase cell cycle arrest and apoptosis.Breast (MCF-7), cervix (HeLa, Caski), leukemia (CCRF-CEM).[12]
2-acetylfuro-1,4-naphthoquinone Induces S-phase cell cycle arrest and apoptosis.Cervix (HeLa, Caski), leukemia (PF-382), melanoma (colo-38).[12]

Experimental Protocols for Efficacy Assessment

To evaluate the potential anti-cancer efficacy of a novel compound like this compound, a series of standardized in vitro experiments are typically employed. The following protocols are fundamental in cancer drug discovery:

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration at which the compound inhibits 50% of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in each phase of the cell cycle is quantified.

Potential Signaling Pathways for Investigation

Based on the mechanisms of other natural anti-cancer compounds, several signaling pathways would be critical to investigate for their role in the potential efficacy of this compound.

Signaling_Pathways cluster_proliferation Proliferation Pathways cluster_apoptosis Apoptosis Pathways cluster_cellcycle Cell Cycle Regulation PI3K/Akt PI3K/Akt MAPK/ERK MAPK/ERK Intrinsic (Mitochondrial) Intrinsic (Mitochondrial) Extrinsic (Death Receptor) Extrinsic (Death Receptor) Cyclins/CDKs Cyclins/CDKs p53 p53 This compound This compound This compound->PI3K/Akt Modulates This compound->MAPK/ERK Modulates This compound->Intrinsic (Mitochondrial) Induces This compound->Extrinsic (Death Receptor) Induces This compound->Cyclins/CDKs Affects This compound->p53 Affects

Caption: Potential signaling pathways modulated by anti-cancer compounds.

Experimental Workflow for Efficacy Evaluation

The systematic evaluation of a new compound's anti-cancer potential follows a structured workflow.

Experimental_Workflow cluster_assays In Vitro Assays A Compound Preparation (this compound) B Cell Line Selection (e.g., Breast, Lung, Colon) A->B C In Vitro Assays B->C MTT Assay MTT Assay C->MTT Assay Apoptosis Assay Apoptosis Assay C->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis C->Cell Cycle Analysis D Data Analysis E Mechanism of Action Studies D->E If Efficacious MTT Assay->D Apoptosis Assay->D Cell Cycle Analysis->D

Caption: Standard workflow for evaluating the in vitro efficacy of a novel compound.

References

A Comparative Analysis of Synthetic vs. Natural 6-Epidemethylesquirolin D in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no publicly available experimental data directly compares the biological activity of synthetic versus natural 6-Epidemethylesquirolin D. The following guide is a hypothetical construct based on standard assays for evaluating potential cytotoxic and anti-inflammatory properties of novel compounds. This document serves as a template for how such a comparison would be designed and presented.

This guide provides a framework for the objective comparison of synthetically derived and naturally sourced this compound. The focus is on two key areas of preliminary drug discovery: cytotoxicity and anti-inflammatory potential. The experimental data presented herein is illustrative.

Data Presentation: Hypothetical Comparative Efficacy

The following tables summarize hypothetical quantitative data from standard in vitro assays to facilitate a direct comparison between the two forms of this compound.

Table 1: Cytotoxicity of this compound in HeLa Cells (MTT Assay)

Compound SourceConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Synthetic 198.2 ± 4.148.5
1085.1 ± 5.3
5049.8 ± 3.9
10022.4 ± 2.8
Natural 197.5 ± 4.552.1
1083.9 ± 6.1
5051.2 ± 4.2
10024.1 ± 3.1
Vehicle Control -100 ± 3.5-

Table 2: Inhibition of TNF-α-induced NF-κB Activation in HEK293T Cells (Luciferase Reporter Assay)

Compound SourceConcentration (µM)% NF-κB Inhibition (Mean ± SD)IC₅₀ (µM)
Synthetic 0.112.3 ± 2.58.9
135.8 ± 4.2
1058.1 ± 5.5
5089.4 ± 3.7
Natural 0.110.9 ± 3.19.5
133.5 ± 3.9
1055.2 ± 6.0
5087.6 ± 4.1
Vehicle Control -0 ± 1.8-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

a. Cell Culture and Seeding:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

b. Compound Treatment:

  • Stock solutions of synthetic and natural this compound are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions are made in culture medium to achieve the final desired concentrations (1, 10, 50, 100 µM), ensuring the final DMSO concentration is below 0.1%.

  • The culture medium is replaced with the medium containing the test compounds or vehicle control, and the cells are incubated for 48 hours.

c. MTT Reagent Incubation and Absorbance Measurement:

  • After the treatment period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.[1]

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[5][6][7][8]

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in a 24-well plate.

  • Upon reaching 70-80% confluency, cells are co-transfected with a NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

b. Compound Treatment and Stimulation:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of synthetic or natural this compound (0.1, 1, 10, 50 µM) or vehicle control.

  • Cells are pre-incubated with the compounds for 1 hour.

  • Subsequently, cells are stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation and incubated for 6 hours.

c. Luciferase Activity Measurement:

  • After incubation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated vehicle control.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P P-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus Gene Inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

References

No Information Available on the Structure-Activity Relationship of 6-Epidemethylesquirolin D Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific studies on the structure-activity relationship (SAR) of 6-Epidemethylesquirolin D derivatives. Therefore, a comparison guide with supporting experimental data, as requested, cannot be generated at this time.

The initial search strategy, which focused on the specific compound class, and a subsequent broadened search on "esquirolin derivatives" both failed to yield the necessary data to conduct a comparative analysis. Without primary literature detailing the chemical modifications of this compound and the corresponding changes in biological activity, any attempt to generate a comparison guide would be purely speculative and would not be based on the required experimental evidence.

Researchers, scientists, and drug development professionals interested in this specific class of compounds are encouraged to monitor future publications in the fields of medicinal chemistry and pharmacology. It is possible that research on these derivatives is ongoing but has not yet been published. Further investigation into the research of scientific groups that have previously worked on the parent compound, esquirolin D, may also provide future leads.

Safety Operating Guide

Navigating the Safe Disposal of 6-Epidemethylesquirolin D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

I. Guiding Principles for Safe Disposal

Due to its nature as a specialty chemical, likely with biological activity, 6-Epidemethylesquirolin D and all materials contaminated with it must be treated as hazardous waste. The primary principle is to prevent exposure and environmental contamination through a segregated and clearly labeled waste stream. Incineration at a licensed facility is the recommended final disposal method for cytotoxic waste.[1][2]

II. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Two pairs of chemotherapy-grade gloves.

  • A disposable, solid-front gown with cuffed sleeves.

  • Safety glasses or a face shield.

  • An N95 respirator, especially if there is a risk of aerosolization.

III. Step-by-Step Disposal Protocol

1. Identification and Segregation:

  • All items that have come into contact with this compound are to be considered cytotoxic waste.

  • This includes, but is not limited to:

    • Unused or expired compound.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated consumables (e.g., gloves, wipes, bench paper).

    • Solutions containing the compound.

    • Spill cleanup materials.

  • Segregate this waste at the point of generation to prevent cross-contamination with other waste streams.[3]

2. Waste Containerization:

  • Sharps: All contaminated sharps (needles, scalpels, glass pipettes) must be placed in a designated, puncture-proof, and leak-proof sharps container clearly labeled "Cytotoxic Sharps."[3]

  • Solid Waste: Contaminated solid waste (gloves, gowns, labware) should be placed in a thick, leak-proof plastic bag or liner, typically purple or another color designated for cytotoxic waste by your institution. This bag must then be placed inside a rigid, labeled container with a secure lid.[1]

  • Liquid Waste:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound.

    • For volatile organic solvents used to dissolve the compound, collect them separately in a designated hazardous waste container for solvents.

3. Labeling:

  • All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."

  • The label should also include the date and the specific contents (i.e., "Waste contaminated with this compound").

4. Storage:

  • Store sealed waste containers in a designated, secure, and well-ventilated area away from general lab traffic.

  • Storage should be in a secondary container to contain any potential leaks.

  • Follow your institution's guidelines for the maximum storage time of hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the cytotoxic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Never mix cytotoxic waste with general, biohazardous (non-cytotoxic), or radioactive waste streams.

IV. Data Presentation: Waste Segregation Table

Waste TypeContainer TypeLabeling RequirementsFinal Disposal Route
Solid Waste (Gloves, Gowns, Wipes, Plasticware)Purple or designated cytotoxic waste bag within a rigid, lidded container."Cytotoxic Waste", Biohazard Symbol, Contents, DateIncineration via licensed hazardous waste vendor.
Sharps Waste (Needles, Glassware, Scalpels)Puncture-proof, leak-proof sharps container."Cytotoxic Sharps", Biohazard Symbol, Contents, DateIncineration via licensed hazardous waste vendor.
Aqueous Liquid Waste Leak-proof, shatter-resistant, sealed container."Cytotoxic Liquid Waste", Biohazard Symbol, Contents, DateIncineration via licensed hazardous waste vendor.
Contaminated Solvents Designated, sealed solvent waste container."Hazardous Waste - Solvents", Contents, DateSolvent recycling or incineration via licensed vendor.

V. Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation & Segregation cluster_containerization Containerization cluster_preparation Final Preparation & Storage cluster_disposal Final Disposal Start Work with this compound Complete Segregate Segregate Contaminated Materials at Source Start->Segregate Sharps Sharps Waste in Puncture-Proof Container Segregate->Sharps Solids Solid Waste in Lined, Rigid Container Segregate->Solids Liquids Liquid Waste in Sealed, Resistant Bottle Segregate->Liquids Label Label All Containers 'Cytotoxic Waste' Sharps->Label Solids->Label Liquids->Label Store Store in Secure, Designated Area Label->Store EHS Contact EHS or Licensed Waste Vendor Store->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

VI. Spill Management

In the event of a spill, immediately alert personnel in the area. Use a designated cytotoxic spill kit and follow your institution's specific spill cleanup procedures. All materials used for cleanup must be disposed of as cytotoxic waste.

Disclaimer: The procedures outlined above are based on general best practices for handling cytotoxic compounds. Researchers must consult their institution's specific safety protocols and conduct a thorough risk assessment before handling or disposing of this compound.

References

Personal protective equipment for handling 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6-Epidemethylesquirolin D (CAS: 165074-00-0, Formula: C20H28O5). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a substance with unknown hazards. The following procedures are based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting.

I. Compound Identification and Hazard Assessment

This compound is classified as a diterpenoid, originally isolated from plant sources.[1] As with any uncharacterized substance, it is prudent to assume it may be hazardous.[2] A thorough risk assessment should be conducted before any handling.

Quantitative Data Summary

PropertyValueSource/Method
Molecular FormulaC20H28O5-
CAS Number165074-00-0-
AppearanceTo be determinedVisual
Melting PointTo be determinedDSC/MPA
Boiling PointTo be determined-
SolubilityTo be determined in various solventsExperimental
PurityTo be determinedHPLC/NMR
StabilityTo be determined under various conditionsExperimental

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE CategorySpecific Requirements
Eye Protection ANSI Z87.1-compliant safety glasses or goggles are required at all times. A face shield should be used if there is a splash hazard.[2]
Hand Protection Nitrile or neoprene gloves should be worn to protect against minor splashes.[2] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A standard laboratory coat is required.[2] For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
Respiratory All handling of this compound as a solid or in a volatile solvent must be conducted inside a certified chemical fume hood to prevent inhalation.[3][4]

III. Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designate a specific area within the laboratory for handling this compound.
  • Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.[3][4]
  • Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.[3]

2. Handling the Compound:

  • Before use, carefully inspect the container for any damage or leaks.
  • All weighing and transferring of the solid compound should be performed in a fume hood to avoid generating and inhaling dust.
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.
  • Use appropriate tools such as spatulas and pipettes to minimize direct contact.[4]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.
  • Keep the container tightly sealed and clearly labeled with the chemical name, date received, and any known hazards.[3]
  • Store in secondary containment to prevent spills from spreading.[2]
  • Segregate from incompatible materials. As the reactivity is unknown, store it away from strong acids, bases, and oxidizing agents.

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2]
  • Inhalation: Move the individual to fresh air.[2]
  • Ingestion: Do not induce vomiting.
  • In all cases of exposure, seek immediate medical attention.[2]

IV. Disposal Plan

As the specific hazards of this compound are unknown, it must be disposed of as hazardous waste. Federal, state, and local regulations prohibit the disposal of unknown wastes.[5]

Waste Segregation and Labeling:

  • All solid waste (e.g., contaminated gloves, weigh paper) and liquid waste containing this compound must be collected in designated, labeled, and sealed hazardous waste containers.[6]

  • The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and an indication of the unknown hazards.[7]

Disposal Procedure:

  • Collect all waste in a compatible and properly labeled container.[6]

  • Do not mix with other waste streams unless compatibility is known.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office.[7]

  • Never dispose of this compound down the drain or in the regular trash.[8]

V. Experimental Workflow and Safety Checkpoints

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Proceed if approved Prepare_Work_Area Prepare Fume Hood and Spill Kit Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Store_Waste Store Waste for EH&S Pickup Segregate_Waste->Store_Waste

Caption: A generalized workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.